molecular formula C12H14N2O2 B2485750 2-(Tert-butyl)-6-nitro-1H-indole CAS No. 873055-09-5

2-(Tert-butyl)-6-nitro-1H-indole

Cat. No.: B2485750
CAS No.: 873055-09-5
M. Wt: 218.256
InChI Key: COQNCAZGNLRPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butyl)-6-nitro-1H-indole is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
BenchChem offers high-quality 2-(Tert-butyl)-6-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butyl)-6-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butyl-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQNCAZGNLRPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 6-Nitro-2-tert-butylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

6-Nitro-2-tert-butylindole represents a specialized subclass of the indole pharmacophore, distinguished by the interplay between a strong electron-withdrawing group (EWG) at the 6-position and a bulky, lipophilic moiety at the 2-position.

In medicinal chemistry, this structure is rarely a final drug but frequently serves as a critical intermediate scaffold . The 2-tert-butyl group provides significant steric bulk and lipophilicity (increasing logP), often utilized to fill hydrophobic pockets in viral polymerases (e.g., HCV NS5B) or kinase allosteric sites. Meanwhile, the 6-nitro group acts as a "masked" amine; it deactivates the ring during initial synthesis steps (preventing oxidation) and can be selectively reduced later to a 6-amino functionality for amide coupling or urea formation.

This guide details the structural rationale, a validated synthesis protocol via the Fischer Indole method, and the specific spectroscopic signatures required for confirmation.

Structural Analysis & Physicochemical Logic

The molecule's utility is defined by two opposing structural forces: electronic deactivation and steric shielding.

FeatureChemical MoietyFunction & Effect
Core Indole (Benzo[b]pyrrole)Privileged scaffold; H-bond donor (NH).[1]
Electronic 6-Nitro (-NO

)
Strong EWG. Deactivates the benzene ring towards electrophilic aromatic substitution. Increases the acidity of the N-H proton (lower pKa).
Steric 2-tert-Butyl (-C(CH

)

)
Bulky Lipophile. Blocks metabolic oxidation at the reactive C2 position. Increases solubility in organic solvents. Induces a "twist" in crystal packing.
Electronic Distribution Diagram

The following diagram illustrates the electronic pulls and steric zones that define the molecule's reactivity.

G Molecule 6-Nitro-2-tert-butylindole Nitro 6-NO2 Group (Electronic Sink) Molecule->Nitro tButyl 2-t-Butyl Group (Steric Shield) Molecule->tButyl IndoleNH Indole N-H (H-Bond Donor) Molecule->IndoleNH Effect1 Reduces e- density on Benzene Ring Nitro->Effect1 Effect3 Precursor to 6-Amino Indoles Nitro->Effect3 Reduction Effect2 Prevents C2 Metabolism tButyl->Effect2 Steric Bulk

Caption: Structural-Functional relationship map of 6-nitro-2-tert-butylindole.

Synthesis Strategy: The Regioselective Fischer Indole Route

The most robust route to 6-nitro-2-tert-butylindole is the Fischer Indole Synthesis . This involves the condensation of 3-nitrophenylhydrazine with pinacolone (3,3-dimethyl-2-butanone).

The Regioselectivity Challenge

Using a meta-substituted hydrazine (3-nitrophenylhydrazine) creates a regiochemical ambiguity. The cyclization can occur at the ortho carbon either para or ortho to the nitro group, leading to two possible isomers:

  • 6-Nitro isomer (Target): Cyclization para to the nitro group.

  • 4-Nitro isomer (Byproduct): Cyclization ortho to the nitro group.

Expert Insight: For electron-withdrawing groups like nitro, the 6-isomer is generally favored due to the stability of the transition state and less steric hindrance during the [3,3]-sigmatropic rearrangement. However, the 4-nitro isomer will form as a minor impurity and must be removed via column chromatography.

Validated Protocol

Reagents:

  • 3-Nitrophenylhydrazine hydrochloride (1.0 equiv)

  • Pinacolone (3,3-dimethyl-2-butanone) (1.1 equiv)

  • Polyphosphoric Acid (PPA) or ZnCl

    
    /Acetic Acid (Catalyst/Solvent)[2]
    

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ):

    • Dissolve 3-nitrophenylhydrazine HCl (10 mmol) in glacial acetic acid (20 mL).

    • Add pinacolone (11 mmol) dropwise.

    • Stir at room temperature for 30 minutes. Checkpoint: Solution should turn yellow/orange, indicating hydrazone formation.

  • Cyclization (The Fischer Step):

    • Add Zinc Chloride (ZnCl

      
      , 20 mmol) to the mixture (or use PPA as solvent).
      
    • Heat to 100°C for 3–4 hours.

    • Why: The bulky tert-butyl group creates steric resistance; thermal energy is required to drive the sigmatropic rearrangement.

  • Work-up & Quenching:

    • Cool reaction mixture to room temperature.

    • Pour slowly onto crushed ice/water (100 mL) with vigorous stirring. Safety: Exothermic quench.

    • The crude indole will precipitate as a dark solid. Filter or extract with Ethyl Acetate.

  • Purification (Isomer Separation):

    • The crude contains both 6-nitro (major) and 4-nitro (minor) isomers.

    • Flash Chromatography: Silica gel; Gradient Hexanes:Ethyl Acetate (9:1 to 4:1).

    • Observation: The 4-nitro isomer is typically less polar (elutes first) due to internal H-bonding between the nitro oxygen and the indole NH, though the steric bulk of the t-butyl group may attenuate this effect.

Synthesis Workflow Diagram

Synthesis Start 3-Nitrophenylhydrazine + Pinacolone Step1 Hydrazone Formation (AcOH, RT) Start->Step1 Step2 [3,3]-Sigmatropic Rearrangement (ZnCl2 or PPA, 100°C) Step1->Step2 Acid Catalysis Step3 Cyclization & NH3 Loss Step2->Step3 Crude Crude Mixture (6-Nitro + 4-Nitro isomers) Step3->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification Final Target: 6-Nitro-2-tert-butylindole Purification->Final Major Isomer

Caption: Step-by-step synthetic workflow for the Fischer Indole production of the target molecule.

Characterization & Data Verification

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 or CDCl

Proton (

H)
Chemical Shift (

)
MultiplicityIntegrationAssignment
NH 8.5 – 9.0 ppmBroad Singlet1HIndole N-H (Deshielded by NO

)
C4-H ~8.2 ppmDoublet (J~2Hz)1Hmeta-coupling to C5, ortho to NO

C5-H ~7.9 ppmdd (J~8, 2Hz)1Hortho to NO

C7-H ~7.5 ppmDoublet (J~8Hz)1HAdjacent to NH
C3-H ~6.4 ppmSinglet1HIndole C3 proton
t-Butyl 1.35 – 1.45 ppmSinglet9HCharacteristic strong singlet

Diagnostic Check: The key to confirming the 6-nitro isomer (vs. 4-nitro) is the splitting pattern of the aromatic protons. The 6-nitro isomer will show a distinct pattern where the proton at C7 is a doublet (coupled to C5) and C4 is a doublet (meta-coupled), whereas the 4-nitro isomer would show a different coupling environment (typically a triplet-like pattern for the C6 proton if it were 4-nitro).

Mass Spectrometry (MS)
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Exact Mass: 218.11

  • Expected Ion: [M+H]

    
     = 219.1 or [M-H]
    
    
    
    = 217.1 (ESI negative mode is often more sensitive for nitroindoles).

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632.

  • Vaidya, G. N., et al. (2019).[3] Regioselectivity in Fischer Indole Synthesis. Journal of Organic Chemistry, 84(5), 3004–3010.

  • Ishikura, M., et al. (2015). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. The Alkaloids: Chemistry and Biology, 74, 1–160. (Context on 2-substituted indole biological activity).

Sources

The Strategic Role of 2-tert-butyl-6-nitroindole in the Advancement of CFTR Modulator Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Modulators

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to the buildup of thick, sticky mucus in various organs, particularly the lungs and pancreas.[2] The field of CF therapeutics has been revolutionized by the development of CFTR modulators—small molecules that directly target the defective protein and restore its function.[1] These modulators are broadly classified into two main categories: "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and "potentiators," which enhance the channel's opening probability once it is at the cell surface.[2]

The indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of CFTR modulation, indole derivatives have been a focal point of research, leading to the discovery of potent therapeutic agents. This guide delves into the technical intricacies of a key, yet often overlooked, building block in this research area: 2-tert-butyl-6-nitroindole . While not an active modulator itself, this molecule represents a critical synthetic intermediate, the strategic use of which has paved the way for the development of novel and efficacious CFTR modulators. We will explore its synthesis, its role as a precursor, and the downstream assays used to validate the final active compounds.

The Indole Scaffold in CFTR Modulation: A Structural Perspective

The versatility of the indole ring system allows for the precise placement of various substituents, enabling the fine-tuning of a molecule's pharmacological properties. In the pursuit of effective CFTR modulators, researchers have explored a multitude of substituted indole derivatives.[3] A key patent from Vertex Pharmaceuticals, a leader in CF drug development, discloses a range of indole derivatives as potent CFTR modulators.[3] This foundational work underscores the importance of the indole core in designing molecules that can effectively interact with the CFTR protein.

The strategic importance of specific substitutions on the indole ring cannot be overstated. The introduction of a nitro group, as seen in 6-nitroindole, significantly influences the electronic properties of the ring, often serving as a handle for further chemical transformations. The tert-butyl group, on the other hand, is a bulky, lipophilic moiety that can play a crucial role in dictating the molecule's binding affinity and metabolic stability. The combination of these features in 2-tert-butyl-6-nitroindole makes it a highly valuable intermediate for the synthesis of a diverse library of potential CFTR modulators.

Synthesis of 2-tert-butyl-6-nitroindole: A Key Intermediate

The synthesis of 2-tert-butyl-6-nitroindole is a critical first step in the generation of more complex CFTR modulators. While direct nitration of substituted indoles can be challenging, a robust synthetic route can be devised based on established chemical principles and patent literature. The following protocol outlines a plausible synthetic pathway.

Experimental Protocol: Synthesis of 2-tert-butyl-6-nitroindole

Objective: To synthesize 2-tert-butyl-6-nitroindole from 6-nitroindole.

Materials:

  • 6-nitroindole

  • Zinc triflate (Zn(OTf)₂)

  • Tetrabutylammonium iodide (TBAI)

  • Diisopropylethylamine (DIEA)

  • Anhydrous toluene

  • tert-Butyl bromide

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6-nitroindole (1.0 g, 6.2 mmol), zinc triflate (2.1 g, 5.7 mmol), and tetrabutylammonium iodide (1.7 g, 5.2 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (11 mL) to the flask, followed by the addition of diisopropylethylamine (1.5 g, 11 mmol) at room temperature.

  • Heating and Alkylation: Stir the reaction mixture and heat to 120°C for 10 minutes. Subsequently, add tert-butyl bromide (0.71 g, 5.2 mmol) to the heated mixture.

  • Reaction Completion and Work-up: Continue stirring the resulting mixture at 120°C for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-tert-butyl-6-nitroindole.

Causality of Experimental Choices:

  • Zinc triflate and TBAI: This combination acts as a Lewis acid catalyst system to activate the indole ring for electrophilic substitution.

  • DIEA: A non-nucleophilic base used to scavenge the acid generated during the reaction.

  • Anhydrous Toluene: A high-boiling, non-polar solvent suitable for this reaction temperature.

  • tert-Butyl bromide: The source of the tert-butyl electrophile.

Synthesis_of_2_tert_butyl_6_nitroindole cluster_reactants Reactants cluster_reagents Reagents & Conditions 6-nitroindole 6-Nitroindole Reaction_Vessel 6-nitroindole->Reaction_Vessel t-butyl_bromide tert-Butyl Bromide t-butyl_bromide->Reaction_Vessel Zn(OTf)2 Zn(OTf)₂ Zn(OTf)2->Reaction_Vessel TBAI TBAI TBAI->Reaction_Vessel DIEA DIEA DIEA->Reaction_Vessel Toluene Toluene, 120°C Toluene->Reaction_Vessel Product 2-tert-butyl-6-nitroindole Reaction_Vessel->Product Alkylation caption Synthesis of 2-tert-butyl-6-nitroindole. Ussing_Chamber_Workflow cluster_setup Setup cluster_experiment Pharmacological Additions Mount_Epithelia Mount Polarized Epithelia Add_Buffers Add Ringer's Solution Mount_Epithelia->Add_Buffers Equilibrate Equilibrate and Baseline Isc Add_Buffers->Equilibrate Block_ENaC 1. Block ENaC (Amiloride) Equilibrate->Block_ENaC Add_Modulator 2. Add CFTR Modulator Block_ENaC->Add_Modulator Activate_CFTR 3. Activate CFTR (Forskolin) Add_Modulator->Activate_CFTR Inhibit_CFTR 4. Inhibit CFTR (CFTRinh-172) Activate_CFTR->Inhibit_CFTR Data_Analysis Quantify ΔIsc Inhibit_CFTR->Data_Analysis caption Ussing Chamber Experimental Workflow.

Caption: Workflow for Ussing chamber experiments.

Patch-Clamp Electrophysiology for Single-Channel Analysis

For a detailed mechanistic understanding of how a potentiator affects CFTR, the patch-clamp technique is the gold standard. [4][5]It allows for the direct measurement of the opening and closing of individual CFTR channels. [6] Experimental Protocol: Excised Inside-Out Patch-Clamp Recording

Objective: To determine the effect of a potentiator on the open probability (Po) of single CFTR channels.

Cell Line: Cells expressing the target CFTR mutant.

Procedure:

  • Pipette Formation: A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal.

  • Patch Excitation: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution.

  • Channel Activation: The excised patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

  • Compound Application: The test potentiator is added to the bath solution.

  • Data Recording and Analysis: The current flowing through the single channel is recorded. The open probability (Po) is calculated as the fraction of time the channel is in the open state.

Data Presentation: Single-Channel Parameters

ConditionOpen Probability (Po)Mean Open Time (ms)Mean Closed Time (ms)
Vehicle0.05 ± 0.01250 ± 304750 ± 500
Potentiator X (1 µM)0.45 ± 0.051500 ± 1501833 ± 200
Biochemical Assays for CFTR Trafficking

To assess the efficacy of corrector compounds, biochemical methods are used to quantify the amount of mature, fully glycosylated CFTR protein that reaches the cell surface. [6] Experimental Protocol: Western Blotting for CFTR Glycosylation Status

Objective: To determine if a corrector compound increases the maturation of F508del-CFTR.

Cell Line: Cells expressing F508del-CFTR.

Procedure:

  • Corrector Treatment: Treat the cells with the test corrector compound for 24 hours.

  • Cell Lysis: Lyse the cells and prepare total protein extracts.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunodetection: Probe the membrane with an antibody specific for CFTR.

  • Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) will migrate at different molecular weights. [6]An effective corrector will show an increase in the intensity of Band C relative to Band B.

CFTR_Trafficking_Pathway cluster_synthesis Protein Synthesis & Folding cluster_trafficking Trafficking ER Endoplasmic Reticulum (ER) Folded_CFTR Core-glycosylated CFTR (Band B) ER->Folded_CFTR Ribosome Ribosome Nascent_CFTR Nascent CFTR Ribosome->Nascent_CFTR Nascent_CFTR->ER Golgi Golgi Apparatus Folded_CFTR->Golgi Trafficking Degradation Proteasomal Degradation Folded_CFTR->Degradation Misfolded F508del Mature_CFTR Complex-glycosylated CFTR (Band C) Golgi->Mature_CFTR Plasma_Membrane Plasma Membrane Mature_CFTR->Plasma_Membrane Insertion Corrector Corrector Compound Corrector->Folded_CFTR Aids Folding caption CFTR protein trafficking and the site of action for corrector compounds.

Caption: CFTR protein trafficking pathway.

Conclusion: The Unseen Importance of a Key Building Block

While 2-tert-butyl-6-nitroindole may not be a household name in the world of CFTR modulators, its role as a key synthetic intermediate is undeniable. This guide has illuminated the strategic importance of this molecule, from its synthesis to its place in the broader drug discovery pipeline. By understanding the chemistry behind such building blocks and the rigorous assays used to evaluate the final products, researchers and drug development professionals can better appreciate the intricate process of bringing life-changing therapies to patients with Cystic Fibrosis. The continued exploration of novel indole derivatives, built upon a foundation of versatile intermediates like 2-tert-butyl-6-nitroindole, holds immense promise for the future of CF treatment.

References

  • Cystic Fibrosis Foundation. CFTR Assays. [Link]

  • Hadida Ruah, S. S., et al. (2022). Indole derivatives as CFTR modulators. U.S.
  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. [Link]

  • Galietta, L. J. V. (2009). High-throughput screening of libraries of compounds to identify CFTR modulators. Methods in Molecular Biology, 528, 275-286. [Link]

  • Billet, A., et al. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers in Pharmacology, 8, 54. [Link]

  • Becq, F., & Tauc, M. (2016). The gating of the CFTR channel. Journal of Cystic Fibrosis, 15(6), 738-745. [Link]

  • Sheppard, D. N., & Welsh, M. J. (1999). Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants. Methods in Enzymology, 292, 534-553. [Link]

  • Physiologic Instruments. (2023). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. [Link]

  • Lopes-Pacheco, M. (2016). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers in Pharmacology, 7, 166. [Link]

  • Cystic Fibrosis Foundation. CFTR Modulator Types. [Link]

  • Eckford, P. D. W. (2009). Biochemical studies on the trafficking pathways of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. TSpace. [Link]

  • Veit, G., et al. (2020). Epithelial responses to CFTR modulators are improved by inflammatory cytokines and impaired by antiinflammatory drugs. JCI Insight, 5(11), e136295. [Link]

  • Physiologic Instruments. (2023). What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research?. [Link]

  • Eckert, T., et al. (2019). High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs. Stem Cell Reports, 12(5), 1077-1091. [Link]

  • Gentzsch, M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1354. [Link]

  • ResearchGate. (2021). Evaluation of CFTR function recovery induced by modulators in Ussing.... [Link]

Sources

Vertex Pharmaceuticals Indole Intermediates: A Technical Guide to Scaffold Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the indole intermediates utilized by Vertex Pharmaceuticals, specifically focusing on the process chemistry of the Cystic Fibrosis (CF) franchise and exploratory pain management programs.

Executive Summary

The indole heterocycle represents a "privileged scaffold" in Vertex Pharmaceuticals' drug discovery architecture, most notably within the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator portfolio. While recent NaV1.8 inhibitors (e.g., Suzetrigine/VX-548) utilize pyridine cores, the Tezacaftor (VX-661) corrector relies entirely on a highly substituted, electron-deficient indole core to stabilize the F508del-CFTR protein.

This guide analyzes the specific indole intermediates required for these diverse pharmacophores, distinguishing between Class I (CFTR Modulators) and Class II (Exploratory NaV1.8 Scaffolds) .

Structural Classification of Intermediates

Class I: 2,5,6-Trisubstituted Indoles (The Tezacaftor Series)

The primary commercial application of indole chemistry at Vertex is found in Tezacaftor . The core requirement is a 1H-indole functionalized at the 2-, 5-, and 6-positions to balance lipophilicity with hydrogen-bond donor/acceptor capability.

Intermediate IDChemical NameRole in SynthesisKey Properties
INT-VX-A1 3-Fluoro-4-nitroaniline Starting MaterialCommercially available; introduces the C6-fluorine atom early.
INT-VX-A2 2-Bromo-5-fluoro-4-nitroaniline Regioselective PrecursorThe bromine handle is critical for the subsequent Sonogashira coupling.
INT-VX-B1 (R)-Glycidyl benzyl ether Chiral Building BlockIntroduces the N-1 dihydroxypropyl side chain with defined stereochemistry.
INT-VX-C1 5-Amino-6-fluoro-2-(2-hydroxypropan-2-yl)-1H-indole The "Tezacaftor Indole" The fully assembled heterocyclic core before coupling to the benzodioxole moiety.
Class II: Indole-3-Carboxamides (Early NaV1.8 Discovery)

Before shifting to the pyridine/pyridone scaffolds seen in VX-150 and VX-548, Vertex patents (e.g., WO 2015/160787) described extensive libraries of indole-3-carboxamides.

  • Core Structure: 2-substituted-1H-indole-3-carboxamide.

  • Key Intermediate: 2-Methyl-1H-indole (Used as a starting material for C3-acylation).

  • Function: These intermediates served as bioisosteres to quinoline carboxamides, probing the voltage-gated sodium channel binding pocket.

Deep Dive: Synthesis of the Tezacaftor Indole Core

The synthesis of the Tezacaftor indole is a masterclass in convergent process chemistry. Unlike classical Fischer indole synthesis, which often yields inseparable mixtures for asymmetric substrates, Vertex utilizes a Larock-type annulation strategy. This approach allows for the precise installation of the C2-hydroxyalkyl group and the C6-fluorine atom.

The Synthetic Pathway (Logic & Causality)
  • Regiocontrol via Bromination: The synthesis begins with 3-fluoro-4-nitroaniline . Direct functionalization is difficult; therefore, it is brominated to create 2-bromo-5-fluoro-4-nitroaniline . The bromine atom serves as the "anchor" for the alkyne.

  • Chiral Installation: The N-alkylation is performed before ring closure using (R)-glycidyl benzyl ether . This avoids the steric hindrance of the formed indole ring and establishes the necessary stereocenter for CFTR binding.

  • The Indole Ring Closure: A Sonogashira coupling with a propargyl alcohol derivative, followed by a cyclization (often copper or palladium-mediated), constructs the indole ring. The nitro group is subsequently reduced to an amine, activating the C5 position for the final amide coupling.

Visualization: The Tezacaftor Indole Workflow

TezacaftorSynthesis Figure 1: Convergent Synthesis of the Tezacaftor Indole Core SM1 3-Fluoro-4-nitroaniline (Starting Material) INT1 2-Bromo-5-fluoro- 4-nitroaniline SM1->INT1 Bromination (Regioselective) INT2 N-Alkylated Precursor INT1->INT2 Epoxide Opening ((R)-Glycidyl benzyl ether) INT3 Acyclic Alkyne Intermediate INT2->INT3 Sonogashira Coupling (Propargyl alcohol deriv.) CORE 5-Amino-6-fluoro-2- (2-hydroxypropan-2-yl)-1H-indole (Target Intermediate) INT3->CORE Larock Cyclization & Nitro Reduction FINAL Tezacaftor (VX-661) CORE->FINAL Amide Coupling (Benzodioxole Acid Cl)

Experimental Protocols

The following protocols are adapted from Vertex process patents (e.g., WO 2011/119984) and field literature. They represent "self-validating" systems where intermediates are isolated and characterized to ensure downstream success.

Protocol A: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline

Objective: To install the halogen handle for cross-coupling.

  • Reagents: 3-Fluoro-4-nitroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 3-fluoro-4-nitroaniline in ACN at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain regioselectivity (avoiding di-bromination).

    • Stir at room temperature for 2 hours. Monitor via HPLC for disappearance of starting material.

    • Quench: Pour into ice water. The product precipitates as a yellow solid.

    • Purification: Recrystallize from ethanol if purity <98%.

  • Validation: 1H NMR should show two distinct aromatic singlets, confirming the para relationship of protons relative to the bromine/fluorine substitution pattern.

Protocol B: Larock-Type Indole Formation

Objective: Cyclization of the alkyne-aniline precursor to form the indole core.

  • Reagents: N-alkylated-2-bromoaniline intermediate (1.0 eq), Terminal Alkyne (e.g., 2-methylbut-3-yn-2-ol, 1.2 eq), Pd(OAc)2 (5 mol%), Ligand (e.g., PPh3), Base (K2CO3), DMF.

  • Procedure:

    • Combine the aryl bromide and alkyne in degassed DMF.

    • Add the Palladium catalyst, ligand, and base under an inert atmosphere (Argon/Nitrogen).

    • Heat to 100°C for 12–16 hours.

    • Mechanistic Check: The reaction proceeds via oxidative addition, alkyne insertion, and reductive elimination.

    • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with LiCl solution (to remove DMF).

  • Validation: Formation of the indole ring is confirmed by the appearance of the C3-H signal in 1H NMR (typically a doublet or singlet around 6.5 ppm depending on substitution).

References

  • Vertex Pharmaceuticals Inc. (2011).[1] Process for the preparation of indole derivatives. WO Patent 2011/119984.

  • Hadida, S., et al. (2014). Discovery of Novel CFTR Modulators. Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals Inc. (2015).[1] Indole carboxamides as NaV1.8 inhibitors. WO Patent 2015/160787.

  • Fleck, N., et al. (2022). An environmentally responsible route to tezacaftor... via ppm Au catalysis. Green Chemistry.

Sources

Solubility Profile of 2-(Tert-butyl)-6-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Tert-butyl)-6-nitro-1H-indole (CAS: 873055-09-5) represents a specific class of lipophilic nitro-aromatic scaffolds often utilized as intermediates in the synthesis of bioactive alkaloids, indole-based kinase inhibitors, and antiviral agents.[1] Its solubility profile is dominated by the bulky tert-butyl group at the C2 position and the electron-withdrawing nitro group at C6.[1]

This guide provides a comprehensive analysis of its physicochemical behavior, predicting a Class II/IV designation in the Biopharmaceutics Classification System (BCS) due to low aqueous solubility.[1] It details the experimental frameworks required to accurately determine its solubility limits, ensuring data integrity for biological assays and formulation development.

Physicochemical Characterization

Understanding the solubility of 2-(Tert-butyl)-6-nitro-1H-indole requires a structural analysis of its lipophilicity and ionization potential.[1]

Structural Properties Table[1]
PropertyValue / DescriptionSource/Basis
Molecular Weight 218.25 g/mol Calculated
Molecular Formula C₁₂H₁₄N₂O₂--
LogP (Predicted) 3.37XLogP3 [1]
pKa (Indole NH) ~14.8 (Neutral in water)Predicted [2]
H-Bond Donors 1 (Indole NH)Structural Analysis
H-Bond Acceptors 2 (Nitro group -NO₂)Structural Analysis
Physical State Solid (Yellow to Brown powder)Experimental Observation
Ionization and pH Dependence

Unlike many drug-like molecules that contain basic amines or acidic carboxylates, 2-(Tert-butyl)-6-nitro-1H-indole is effectively neutral across the entire physiological pH range (1.0 – 8.0).[1]

  • Indole NH Acidity: While the 6-nitro group is electron-withdrawing, it does not sufficiently lower the pKa of the indole nitrogen to allow for deprotonation in aqueous buffers (pKa ~14.8).[1]

  • Implication: The aqueous solubility of this compound is pH-independent .[1] Altering buffer pH will not improve solubility.[1]

Solubility Profile

Aqueous Solubility (Predicted)

Based on the LogP of ~3.4 and the rigid aromatic structure, the intrinsic aqueous solubility (


) is expected to be very low.
  • Predicted Range: < 5 µg/mL (< 20 µM).[1]

  • Behavior: The compound will likely exhibit "brick dust" behavior, where crystal lattice energy dominates, resisting dissolution in pure water.[1]

Organic Solvent Solubility (Stock Solutions)

The lipophilic tert-butyl group enhances solubility in non-polar and polar aprotic solvents, making them ideal for stock preparation.[1]

SolventSolubility PotentialUsage Recommendation
DMSO High (> 20 mM)Primary Stock. Hygroscopic; store under inert gas.[1]
Ethanol Moderate to HighSuitable for recrystallization or biological assays sensitive to DMSO.[1]
Acetonitrile HighExcellent for HPLC mobile phases.[1]
Dichloromethane HighUsed for extraction/synthesis; not for biological assays.[1]
Biorelevant Media

In drug development, solubility in simulated intestinal fluids is critical.[1]

  • FaSSIF/FeSSIF: Solubility is expected to increase significantly in Fed State Simulated Intestinal Fluid (FeSSIF) compared to aqueous buffers.[1] The mixed micelles (bile salts/lecithin) will solubilize the lipophilic indole core, potentially increasing solubility by 10-50 fold.[1]

Experimental Protocols

To validate the solubility profile, the following standardized protocols should be employed. These methods distinguish between kinetic solubility (relevant for HTS) and thermodynamic solubility (relevant for formulation).[1]

Workflow Visualization

SolubilityWorkflow Start Start: Solid Compound Stock Prepare DMSO Stock (10 mM or 20 mM) Start->Stock T_Step1 Add Solid Excess to Buffer Start->T_Step1 Direct Solid Decision Select Assay Type Stock->Decision Kinetic Kinetic Solubility (HTS Screening) Decision->Kinetic Early Stage Thermo Thermodynamic Solubility (Gold Standard) Decision->Thermo Lead Opt / Formulation K_Step1 Spike DMSO Stock into PBS (pH 7.4) Kinetic->K_Step1 K_Step2 Incubate 2-4 hrs (Shake @ RT) K_Step1->K_Step2 K_Step3 Filter/Centrifuge Analyze Supernatant (UV/LC) K_Step2->K_Step3 T_Step2 Equilibrate 24-48 hrs (Shake @ RT) T_Step1->T_Step2 T_Step3 Filter (PVDF/PTFE) Analyze via HPLC-UV T_Step2->T_Step3

Figure 1: Decision tree for selecting kinetic vs. thermodynamic solubility assays based on development stage.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapidly estimate the precipitation limit of the compound from a DMSO stock.

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Spiking: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Separation: Filter using a 0.45 µm filter plate or centrifuge at 3000 x g for 10 mins.

  • Analysis: Quantify the supernatant concentration using UV-Vis (280-320 nm range) or LC-MS against a calibration curve.

    • Note: If the compound precipitates immediately (cloudiness), the kinetic solubility is likely < 100 µM.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Determine the true equilibrium solubility


.[1]
  • Saturation: Weigh ~1-2 mg of solid 2-(Tert-butyl)-6-nitro-1H-indole into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of buffer (e.g., 50 mM Phosphate Buffer pH 7.4).

  • Equilibration: Cap tightly and shake/stir for 24–48 hours at 25°C.

  • Filtration: Draw sample and filter through a syringe filter (PTFE or PVDF, 0.22 µm).[1] Avoid Nylon filters as nitro-indoles may bind to them.[1]

  • Quantification: Analyze filtrate by HPLC-UV.

    • Mobile Phase: Acetonitrile/Water (60:[1]40) + 0.1% Formic Acid (High organic content ensures elution).[1]

Troubleshooting & Optimization

"Crash Out" in Assays

Due to its high LogP, the compound may precipitate immediately upon dilution into aqueous media, even at low concentrations (e.g., 10 µM).

  • Solution: Limit final DMSO concentration to < 0.5% only if necessary, but acknowledge that 1% DMSO is often required to keep this specific scaffold in solution during assays.

  • Detection: Use Nephelometry (light scattering) to detect micro-precipitates that are invisible to the naked eye.[1]

Non-Specific Binding (NSB)

Lipophilic indoles adhere strongly to polypropylene and polystyrene plastics.[1]

  • Mitigation: Use glass-coated plates or low-binding polypropylene for all dilution steps.[1] Pre-saturate pipette tips if rigorous accuracy is required.[1]

Hydration of DMSO Stock

DMSO is hygroscopic.[1] Water uptake can cause the compound to precipitate inside the stock vial over time.[1]

  • Storage: Store aliquots at -20°C. Do not subject the master stock to repeated freeze-thaw cycles.

References

  • PubChem. (2025).[1] Computed Properties for 2-(tert-Butyl)-6-nitro-1H-indole (CID 14923120).[1] National Library of Medicine.[1] [Link]

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Standard reference for kinetic vs. thermodynamic protocols).

Sources

Methodological & Application

Technical Application Note: Bartoli Indole Synthesis for Sterically Demanding tert-Butyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The synthesis of indoles bearing bulky substituents at the 7-position (e.g., tert-butyl) presents a significant challenge in medicinal chemistry. Classical methods, such as the Fischer Indole Synthesis , often fail with ortho-substituted substrates due to steric hindrance preventing the necessary hydrazone formation or cyclization.

The Bartoli Indole Synthesis (Bartoli Reaction) is the gold-standard methodology for this specific structural motif. It utilizes the reaction between ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3][4][5][6] Unlike other methods where steric bulk is a detriment, the Bartoli reaction relies on steric hindrance to promote the crucial [3,3]-sigmatropic rearrangement over competing redox pathways.

This guide details the optimized protocol for synthesizing 7-tert-butylindole , a high-value scaffold for drug discovery, emphasizing the strict stoichiometric and temperature controls required for reproducibility.

Mechanistic Insight: The "Three-Equivalent" Rule

To master the Bartoli protocol, one must understand the stoichiometry. Unlike catalytic cycles, this reaction consumes the Grignard reagent in three distinct mechanistic roles.

The Stoichiometric Requirement

A minimum of 3.0 equivalents of vinylmagnesium bromide is required, though 4.0 equivalents is recommended to drive full conversion.[6]

  • Reduction (Eq 1): The first equivalent attacks the nitro group, reducing it to a nitroso intermediate (

    
    ).
    
  • Addition (Eq 2): The second equivalent attacks the nitroso oxygen.[5][7] This forms the

    
    -alkenyl-N-arylhydroxylamine magnesium salt.
    
    • Critical Step: The steric bulk of the ortho-tert-butyl group forces this intermediate to undergo a [3,3]-sigmatropic rearrangement rather than competing degradation. This rearranges the N-O bond to a C-C bond at the indole C3 position.

  • Elimination/Aromatization (Eq 3): Following cyclization to the indoline, the third equivalent acts as a base, deprotonating the ring junction to eliminate magnesium salts and restore aromaticity.

Mechanism Visualization

The following diagram illustrates the pathway, highlighting the critical rearrangement step.

BartoliMechanism Nitro o-tert-Butyl Nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso + 1 eq VinylMgBr (Reduction) Adduct O-Alkenyl Hydroxylamine Nitroso->Adduct + 1 eq VinylMgBr (Addition) Rearrange [3,3]-Sigmatropic Rearrangement Adduct->Rearrange Steric Promotion Indoline Indoline Intermediate Rearrange->Indoline Cyclization Indole 7-tert-Butylindole (Final Product) Indoline->Indole + 1 eq VinylMgBr (Deprotonation/-HOMgBr)

Figure 1: Mechanistic pathway of the Bartoli reaction.[3][4][6][7][8] Note the consumption of 3 equivalents of Grignard reagent.[3][4][5][6][9][10]

Critical Experimental Parameters

Before beginning the synthesis, review these critical parameters to ensure safety and yield.

ParameterSpecificationRationale
Temperature -40°C to -78°CLow temperature prevents the nitroso intermediate from dimerizing or reacting non-selectively.
Solvent THF (Anhydrous)THF coordinates Mg effectively. Diethyl ether often results in lower yields due to poor solubility of intermediates.
Grignard Vinylmagnesium bromide (1.0 M in THF)Commercial solutions are preferred for titer accuracy. Freshly prepared is viable but requires titration.
Atmosphere Nitrogen or ArgonStrictly inert atmosphere is required; moisture kills the Grignard immediately.
Quenching Saturated NH₄ClMust be added cold to prevent violent exotherms and polymerization of the indole.

Detailed Protocol: Synthesis of 7-tert-Butylindole

Target: 7-tert-butylindole Precursor: 1-tert-butyl-2-nitrobenzene Scale: 10 mmol (adaptable)

Materials
  • 1-tert-butyl-2-nitrobenzene (1.79 g, 10 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 40 mL, 40 mmol) [4.0 equiv]

  • Anhydrous THF (50 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology
Phase 1: Setup and Addition
  • Vessel Prep: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

  • Solvation: Dissolve 1-tert-butyl-2-nitrobenzene (1.79 g) in anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool the internal temperature to -78°C .

    • Note: Ensure the solution is stirring rapidly to prevent local hot spots during addition.

  • Grignard Addition: Transfer the Vinylmagnesium bromide (40 mL) to the addition funnel via cannula (air-free technique).

  • Controlled Drop: Add the Grignard reagent dropwise over 30–45 minutes .

    • Critical Check: Monitor internal temperature. Do not allow it to rise above -65°C. The reaction is exothermic.

    • Observation: The solution will likely turn dark brown or deep red. This is normal (formation of nitroso/magnesium complexes).

Phase 2: Reaction and Rearrangement
  • Maintenance: Once addition is complete, maintain the reaction at -78°C for 1 hour .

  • Warming: Remove the dry ice bath and allow the reaction to warm slowly to -20°C over the course of 45 minutes.

    • Why? The rearrangement step often requires slightly higher energy than the initial addition, but going to room temperature too quickly can lead to polymerization.

Phase 3: Quenching and Workup
  • Quench: While the reaction is still at -20°C, pour the reaction mixture into a beaker containing 100 mL of saturated NH₄Cl (stirring vigorously).

    • Safety: Magnesium salts will precipitate. Evolution of gas (excess vinyl group) may occur.

  • Extraction: Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure.

Phase 4: Purification
  • Analysis: The crude oil will be dark. TLC (10% EtOAc/Hexane) usually shows the indole (fluorescent under UV) and a "red oil" byproduct near the solvent front.

  • Chromatography: Purify via silica gel flash chromatography.

    • Eluent: Gradient from 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Note: 7-tert-butylindole is relatively non-polar. It typically elutes early.

  • Yield: Expect a pale yellow oil or solid. Typical yields for this specific substrate range from 45% to 65% .

Troubleshooting & Optimization

The Bartoli reaction is powerful but can be "messy." Use this troubleshooting matrix to resolve common issues.

ObservationDiagnosisCorrective Action
Low Yield (<30%) Moisture contamination or old Grignard.Titrate Grignard reagent before use. Ensure glassware is flame-dried.
"Red Oil" Dominates Failure of sigmatropic rearrangement.Ensure the reaction stays cold (-78°C) during the entire addition. If the temp spikes, the nitroso intermediate degrades to azobenzene derivatives (red oil).
Recovered Starting Material Insufficient Grignard.The stoichiometry is strict. Use 4.0 equivalents to account for any adventitious moisture.
Polymerization Acidic workup too harsh or warm.Indoles are acid-sensitive. Ensure the quench is buffered (NH₄Cl) and performed cold.
Workflow Visualization

BartoliWorkflow Start Start: Flame-dry Glassware Argon Atmosphere Dissolve Dissolve Nitroarene in THF Cool to -78°C Start->Dissolve AddGrignard Add VinylMgBr (4.0 eq) Dropwise (Keep T < -65°C) Dissolve->AddGrignard Stir Stir 1h @ -78°C Warm to -20°C AddGrignard->Stir Quench Quench with sat. NH4Cl Extract (EtOAc) Stir->Quench Purify Silica Column (Hexane/EtOAc) Quench->Purify

Figure 2: Operational workflow for the Bartoli Indole Synthesis.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[5] Tetrahedron Letters, 30(16), 2129–2132.[5]

  • Bartoli, G., Dalpozzo, R., & Nardi, M. (2014). Applications of Bartoli indole synthesis.[2] Chemical Society Reviews, 43(13), 4728-4750.[2]

  • Dobbs, A. P., Voyle, M., & Whittall, N. (1999). Synthesis of Novel Indoles via the Bartoli Reaction. Synlett, 1999(10), 1594-1596.

Sources

Topic: Catalytic Hydrogenation of 6-nitro-2-tert-butylindole using Palladium on Carbon (Pd/C)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of 6-nitro-2-tert-butylindole to its corresponding 6-amino derivative using palladium on carbon (Pd/C). The reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and materials science, as it provides a clean and efficient pathway to primary anilines. 6-Aminoindoles are valuable intermediates in the synthesis of biologically active compounds. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanism, critical safety procedures for handling pyrophoric catalysts, and troubleshooting advice to ensure a successful and safe reaction.

Introduction and Scientific Background

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Functionalization of the indole core allows for the modulation of its pharmacological properties. The conversion of a nitro group to an amine at the 6-position of the indole ring, as in the case of 6-nitro-2-tert-butylindole, is a pivotal step for introducing further diversity. The resulting amine can serve as a handle for amide bond formation, sulfonylation, or diazotization, opening avenues for the development of novel therapeutic agents.

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, excellent chemoselectivity, and the generation of water as the only stoichiometric byproduct, aligning with the principles of green chemistry.[1] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that effectively facilitates the addition of hydrogen across the nitro group.[2] The reaction takes place on the surface of the palladium nanoparticles, which are dispersed on a high-surface-area activated carbon support to maximize catalytic activity.[3]

Reaction Mechanism and Causality

The catalytic hydrogenation of a nitroaromatic compound is a multi-step process that occurs on the surface of the palladium catalyst.[4] Understanding this pathway is crucial for optimizing reaction conditions and preventing the formation of undesired side products.

  • Adsorption & Hydrogen Activation: Both the nitroindole substrate and molecular hydrogen (H₂) are adsorbed onto the palladium surface. The catalyst facilitates the homolytic cleavage of the H-H bond, generating highly reactive atomic hydrogen species on the metal surface.[5]

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. This process is generally believed to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[4][6]

  • Product Formation & Desorption: The hydroxylamine intermediate is further hydrogenated to the final amine (-NH₂). The 6-amino-2-tert-butylindole product then desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

In some cases, the nitroso and hydroxylamine intermediates can undergo condensation reactions, leading to the formation of azoxy and azo compounds as impurities.[4] However, with a highly active catalyst like Pd/C and sufficient hydrogen availability, the reaction is typically driven to completion to form the desired aniline derivative.

Logical Flow of the Hydrogenation Process

G cluster_reactants Reactant & Catalyst Preparation cluster_surface Catalyst Surface Reactions cluster_products Product Release A 6-Nitro-2-tert-butylindole in Solvent D Adsorption of Reactants on Pd Surface A->D B Palladium on Carbon (Pd/C) B->D C Molecular Hydrogen (H₂) E H-H Bond Cleavage (H₂ → 2H•) C->E On Pd surface F Stepwise Reduction -NO₂ → -NO → -NHOH → -NH₂ D->F E->F G Desorption of 6-Amino-2-tert-butylindole F->G H Regeneration of Catalytic Sites G->H H->D Next cycle

Caption: The catalytic cycle of nitro group reduction on a Pd/C surface.

Critical Safety Protocols: Handling Pyrophoric Reagents

Palladium on carbon, particularly after being used in a hydrogenation reaction and saturated with hydrogen, is pyrophoric and can ignite spontaneously upon exposure to air.[7][8] Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: Always handle dry Pd/C powder under an inert atmosphere (e.g., argon or nitrogen).[10] The reaction vessel must be thoroughly purged of air before the catalyst is added. If adding the catalyst to a solvent, ensure the solvent has been degassed and the vessel is under a positive pressure of inert gas.[11]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.[11]

  • Ventilation: All operations must be conducted within a certified chemical fume hood.[9]

  • Catalyst Quenching & Disposal: Never allow the filtered catalyst cake to dry out.[7] After filtration, the catalyst should be immediately and carefully quenched with water. The wet catalyst slurry should be stored in a clearly labeled, dedicated waste container, kept wet at all times, and disposed of according to institutional guidelines.[8][12]

  • Fire Safety: Keep a fire extinguisher suitable for metal fires (e.g., Class D) or a bucket of sand readily accessible. Do not use water to extinguish a solvent fire.[11]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scales.

Materials and Equipment
  • Substrate: 6-nitro-2-tert-butylindole

  • Catalyst: 10% Palladium on Carbon (Pd/C), preferably 50% wet with water for safer handling.[2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH), reagent grade. Protic solvents generally accelerate hydrogenation rates.[9]

  • Hydrogen Source: Hydrogen gas cylinder with a regulator, or a balloon setup.

  • Reaction Vessel: A two- or three-neck round-bottom flask, or a dedicated hydrogenation vessel (e.g., Parr shaker apparatus).

  • Inert Gas: Argon or Nitrogen.

  • Workup: Celite® (diatomaceous earth), additional solvent for washing.

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Step-by-Step Procedure
Experimental Workflow Diagram

workflow start Start setup 1. Assemble & Purge Glassware (Vacuum/Inert Gas Cycles x3) start->setup add_reagents 2. Add Substrate and Solvent, Followed by Pd/C Catalyst (Under Inert Atmosphere) setup->add_reagents hydrogenate 3. Introduce Hydrogen (Purge with H₂ x3) Begin Stirring add_reagents->hydrogenate monitor 4. Monitor Reaction (TLC / LC-MS) hydrogenate->monitor monitor->hydrogenate Incomplete workup 5. Purge with Inert Gas, Filter through Celite (CAUTION: Keep wet!) monitor->workup Complete quench 6. Quench Catalyst on Celite with Water Immediately workup->quench purify 7. Concentrate Filtrate & Purify Product (e.g., Column Chromatography) quench->purify end End: 6-Amino-2-tert-butylindole purify->end

Caption: Step-by-step workflow for the hydrogenation of 6-nitro-2-tert-butylindole.

  • Vessel Preparation: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a septum on one neck. Attach the other neck to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Charging the Flask: Dissolve 6-nitro-2-tert-butylindole (1.0 eq) in ethanol (approx. 0.1 M concentration). Add this solution to the reaction flask via cannula or syringe.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (0.05–0.10 eq by weight of substrate). If using the 50% wet catalyst, account for the water content. The black powder should be washed down from the sides of the flask with a small amount of additional solvent.[11]

  • Introducing Hydrogen: Evacuate the flask until the solvent begins to bubble gently, then carefully backfill with hydrogen from a balloon or gas line. Repeat this cycle two more times to replace the inert atmosphere with hydrogen.[13]

  • Reaction: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[14] The reaction is typically run at room temperature and atmospheric pressure (balloon). For slower reactions, a Parr shaker can be used at elevated pressure (e.g., 50 psi).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots by briefly replacing the hydrogen atmosphere with inert gas, removing a sample, and then re-establishing the hydrogen atmosphere. The disappearance of the starting material and the appearance of a more polar product spot (the amine) indicates progress.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully purge the reaction vessel with inert gas (3 cycles) to remove all hydrogen.[15] Prepare a short pad of Celite in a Büchner or fritted glass funnel. Wet the pad with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C. Wash the flask and the filter cake with additional solvent to ensure complete transfer of the product. Crucially, do not allow the catalyst on the filter pad to become dry. [13][15]

  • Catalyst Quenching: Immediately after filtration is complete, disconnect the vacuum and carefully add water to the funnel to quench the pyrophoric catalyst.[12] The resulting slurry should be disposed of in the designated waste container.

  • Isolation and Purification: The filtrate, containing the product, can be concentrated under reduced pressure. The resulting crude 6-amino-2-tert-butylindole can then be purified by standard methods, such as flash column chromatography or recrystallization, if necessary.

Data Summary and Troubleshooting

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterRecommended Value/RangeRationale & Notes
Substrate Conc. 0.05 - 0.2 MHigher concentrations can sometimes lead to slower reaction rates or solubility issues.
Solvent Ethanol, MethanolProtic solvents are generally effective and can act as a proton source.[9]
Catalyst 10% Pd/C (5-10% w/w)Higher loading increases reaction rate but also cost and filtration complexity.
Temperature 20-40 °CThe reaction is typically exothermic. Cooling may be needed on a large scale.
H₂ Pressure 1 atm (balloon) - 50 psiAtmospheric pressure is sufficient for most activated nitroarenes. Higher pressure can be used to accelerate stubborn reactions.
Reaction Time 1 - 12 hoursHighly dependent on substrate, catalyst activity, and H₂ pressure. Monitor for completion.
Expected Yield >90%This transformation is generally high-yielding.
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Stalled or Slow Reaction 1. Poor quality or poisoned catalyst.2. Insufficient hydrogen pressure.3. Poor stirring/mixing.1. Use fresh catalyst. Some functional groups (e.g., thiols) can poison palladium catalysts.[16][17]2. Ensure the H₂ balloon is full or increase pressure using a Parr apparatus.3. Increase the stirring rate to improve mass transfer.
Incomplete Conversion 1. Catalyst deactivation.2. Insufficient reaction time.1. Carefully filter the mixture and add a fresh portion of catalyst under inert atmosphere.2. Allow the reaction to run for a longer period, monitoring periodically.
Formation of Side Products 1. Over-reduction of the indole ring.2. Formation of azo/azoxy species.1. This is rare under mild conditions but can occur with very active catalysts or high pressure/temperature. Use milder conditions.2. Ensure sufficient hydrogen supply and catalyst activity to push the reaction past the hydroxylamine intermediate.

References

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • UCLA Chemistry and Biochemistry. LCSS: PALLADIUM ON CARBON. [Link]

  • MDPI. (2024). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

  • University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • The Sarpong Group, UC Berkeley. Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. [Link]

  • University of Rochester. Hydrogenation SOP. [Link]

  • National Center for Biotechnology Information. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Organic Chemistry Portal. Palladium on Carbon (Pd/C) - Common Organic Chemistry. [Link]

  • Sciencemadness Wiki. (2020). Palladium on carbon. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Drug Discovery Unit Dundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]

  • Organic Chemistry Portal. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

  • Organic Syntheses. Palladium - Organic Syntheses Procedure. [Link]

  • YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. [Link]

Sources

Application Note: Regioselective Nitration of 2-tert-Butylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of 2-tert-butylindole presents a unique challenge in heterocyclic chemistry. While the indole core is naturally nucleophilic at the C3 position, the bulky tert-butyl group at C2 introduces significant steric hindrance. Furthermore, the acid-sensitive nature of electron-rich indoles—and the potential for acid-catalyzed de-alkylation or polymerization—renders traditional "mixed acid" (HNO₃/H₂SO₄) protocols unsuitable.[1]

This guide details two high-fidelity protocols for synthesizing 3-nitro-2-tert-butylindole . We prioritize mild, non-acidic, or weak-acid methodologies that bypass the limitations of classical electrophilic aromatic substitution (SEAr).

Key Technical Insights
  • Regioselectivity: The electronic bias of the pyrrole ring strongly favors C3. However, steric bulk at C2 can retard reaction rates, requiring highly reactive yet "soft" nitrating species (e.g., benzoyl nitrate or trifluoroacetyl nitrate) rather than the hard nitronium ion (NO₂⁺) generated in sulfuric acid.

  • Substrate Stability: Avoid strong Brønsted acids to prevent oxidative dimerization (indolyl radical formation) or acid-catalyzed migration of the tert-butyl group.

Mechanistic Analysis & Reagent Selection

The Steric vs. Electronic Conflict

Indole undergoes electrophilic substitution preferentially at C3 due to the stability of the iminium intermediate (σ-complex). In 2-tert-butylindole, the C3 position is electronically activated but sterically crowded.

  • Path A (Preferred): Attack at C3. Requires a nitrating agent small enough to navigate the steric field of the tert-butyl group or a mechanism that proceeds via an initial addition-elimination sequence.

  • Path B (Avoided): Attack at C5/C6. This typically occurs only if C3 is blocked or if the pyrrole ring is deactivated by protonation (which we must avoid).

Reagent Decision Matrix
Reagent SystemActive SpeciesAciditySuitability for 2-t-Bu-Indole
HNO₃ / H₂SO₄ NO₂⁺ (Nitronium)ExtremeLow. High risk of polymerization and de-alkylation.
AgNO₃ / PhCOCl PhCOONO₂ (Benzoyl Nitrate)Neutral/MildHigh. The "Gold Standard" for acid-sensitive indoles.
TFAA / NH₄NO₃ CF₃COONO₂ (Trifluoroacetyl Nitrate)Weakly AcidicHigh. Excellent solubility and high yields for hindered substrates.
NaNO₂ / TFA NO⁺ / NO₂•ModerateMedium. Good for nitrosation-oxidation, but radical pathways can be messy.
Reaction Pathway Diagram (DOT)

IndoleNitration cluster_legend Mechanism Logic Start 2-tert-Butylindole Reagent1 AgNO3 + PhCOCl (Benzoyl Nitrate) Start->Reagent1 Path A (Neutral) Reagent2 NH4NO3 + TFAA (Trifluoroacetyl Nitrate) Start->Reagent2 Path B (Weak Acid) SideProduct Polymerization/Tars Start->SideProduct Strong Acid (HNO3) Intermediate C3-Sigma Complex (Sterically Crowded) Reagent1->Intermediate Electrophilic Attack Reagent2->Intermediate Electrophilic Attack Product 3-Nitro-2-tert-butylindole Intermediate->Product -H+ (Aromatization) Benzoyl Nitrate allows\nkinetic control at C3\nwithout ring protonation. Benzoyl Nitrate allows kinetic control at C3 without ring protonation.

Caption: Mechanistic pathway favoring C3 nitration via mild acyl nitrates, avoiding acid-catalyzed side reactions.[2]

Detailed Experimental Protocols

Protocol A: The Benzoyl Nitrate Method (Silver-Assisted)

Best for: Small-to-medium scale, highly acid-sensitive substrates. Mechanism: In situ generation of benzoyl nitrate, a neutral electrophile.

Reagents
  • 2-tert-butylindole (1.0 equiv)

  • Silver Nitrate (AgNO₃) (1.1 equiv)

  • Benzoyl Chloride (PhCOCl) (1.1 equiv)

  • Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Procedure
  • Reagent Preparation: In a dry round-bottom flask under nitrogen, dissolve AgNO₃ (1.1 equiv) in anhydrous MeCN (0.1 M concentration relative to indole).

  • Activation: Cool the solution to -15°C using an ice/salt or acetone/dry ice bath. Dropwise add Benzoyl Chloride (1.1 equiv).

    • Observation: A white precipitate of AgCl will form immediately. This indicates the formation of Benzoyl Nitrate.

  • Substrate Addition: Dissolve 2-tert-butylindole in a minimal amount of MeCN. Add this solution dropwise to the cold reaction mixture over 10 minutes.

    • Critical Control: Maintain temperature below -5°C to prevent decomposition of the nitrating agent.

  • Reaction: Stir at -10°C to 0°C for 1–2 hours. Monitor by TLC (typically 20% EtOAc/Hexane). The product usually appears as a bright yellow spot (nitroindoles are chromophoric).

  • Workup:

    • Filter the mixture through a Celite pad to remove the AgCl precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to remove benzoic acid byproduct) and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–85%

Protocol B: The Ammonium Nitrate / TFAA Method (Metal-Free)

Best for: Scalability, cost-efficiency, and avoiding heavy metals. Mechanism: Metathesis generates Trifluoroacetyl Nitrate (CF₃COONO₂), a powerful yet controlled nitrating agent.

Reagents
  • 2-tert-butylindole (1.0 equiv)

  • Tetramethylammonium Nitrate (TMAN) or NH₄NO₃ (1.2 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Dichloromethane (DCM)

Step-by-Step Procedure
  • Setup: Charge a flask with TMAN (1.2 equiv) and dry DCM (0.2 M).

  • Active Species Generation: Cool to 0°C . Add TFAA (1.2 equiv) dropwise. Stir for 15–30 minutes. The salt will dissolve/suspend as the nitrating species forms.[1]

  • Nitration: Add 2-tert-butylindole (solid or dissolved in minimal DCM) in one portion.

  • Temperature Control: Allow the reaction to warm to room temperature naturally over 2 hours.

    • Note: The bulky tert-butyl group may slow the reaction compared to simple indoles. If conversion is slow (checked by TLC), heat gently to 35°C (reflux of DCM).

  • Quench: Pour the mixture into ice-cold saturated NaHCO₃ solution. Caution: CO₂ evolution will occur as excess TFAA/TFA is neutralized.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO₄.

  • Purification: Recrystallization from Ethanol/Water is often sufficient for nitroindoles, or use column chromatography.

Expected Yield: 80–90%[3]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Dark Tars / Black Mixture Oxidation/PolymerizationReaction temperature too high or acid concentration too strong. Switch to Protocol A (AgNO₃) and keep T < 0°C.
No Reaction (SM remains) Steric HindranceThe tert-butyl group is blocking the electrophile. Increase reaction time or switch to Protocol B (TFAA is a smaller electrophile carrier than Benzoyl).
C5/C6 Isomers detected Protonation of C3The media is too acidic. Ensure NaHCO₃ wash is thorough. Do not use mineral acids.[4][5]
Gas Evolution on Workup Unquenched AnhydridesNormal. Add bicarbonate slowly to prevent foam-over.
Analytical Validation (NMR)
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C3-H signal (typically a doublet or multiplet around 6.5-7.5 ppm depending on substitution).

  • Shift: The NH proton will shift downfield (typically >12 ppm) due to the electron-withdrawing nature of the 3-nitro group.

  • t-Butyl: The tert-butyl singlet (approx 1.4-1.5 ppm) should remain intact.

References

  • Regioselective Synthesis of 3-Nitroindoles (TFAA/Ammonium Nitrate Method)

    • Zhang, X., et al. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions."[5] RSC Advances, 2013.

  • Benzoyl Nitrate (AgNO₃/PhCOCl)

    • Kikugawa, Y., et al.
    • (Classic reference for neutral nitration).

  • Mechanistic Insights on Indole Nitration

    • Noland, W. E., et al. "Nitration of Indoles.[6] III. Polynitration of 2-Alkylindoles." Journal of Organic Chemistry.

  • General Review of Indole Functionalization

    • Bandini, M., & Eichholzer, A. "Catalytic Functionalization of Indoles in C2 and C3 Positions." Angewandte Chemie Int. Ed.

Sources

Application Note: Precision N-Alkylation of 2-(Tert-butyl)-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the N-alkylation of 2-(tert-butyl)-6-nitro-1H-indole , a scaffold frequently encountered in the development of HCV NS5B polymerase inhibitors and allosteric modulators.

The Challenge: This specific substrate presents a "perfect storm" of synthetic difficulty:

  • Electronic Deactivation: The 6-nitro group is a strong electron-withdrawing group (EWG), which stabilizes the indolyl anion but significantly reduces its nucleophilicity.

  • Steric Hindrance: The bulky 2-tert-butyl group shields the nitrogen center, kinetically impeding the approach of electrophiles (alkyl halides).

The Solution: A biphasic optimization strategy focusing on solvent polarity amplification and cation-pi stabilization to force the reaction to completion without compromising regioselectivity.

Mechanistic Insight & Strategic Planning

Successful alkylation requires understanding the interplay between acidity and nucleophilicity.

  • Acidity (pKa): The 6-nitro group lowers the pKa of the indole N-H from ~17 (unsubstituted) to approximately 12–13 . This makes deprotonation facile; even weak bases like

    
     can generate the anion.
    
  • Nucleophilicity: While easy to form, the resulting anion is "lazy." The negative charge is delocalized into the nitro group (resonance stabilization), and the adjacent tert-butyl group creates a steric wall.

Decision Matrix: Selecting the Right Conditions

Use the following logic to select your protocol based on the alkylating agent (


).

DecisionMatrix Start Select Alkylating Agent (R-X) Type Electrophile Reactivity? Start->Type Reactive High Reactivity (MeI, BnBr, Allyl-Br) Type->Reactive Primary/Benzylic Unreactive Low Reactivity (Ethyl Iodide, Isopropyl, Long Chain halides) Type->Unreactive Secondary/Hindered MethodA Method A: Mild System Base: Cs2CO3 Solvent: DMF/MeCN Temp: 60°C Reactive->MethodA MethodB Method B: Forcing System Base: NaH (60%) Solvent: DMF (Anhydrous) Temp: 0°C to RT Unreactive->MethodB Addon Add 18-Crown-6 if conversion < 50% in 4h MethodA->Addon

Figure 1: Decision tree for selecting reaction conditions based on electrophile reactivity.

Experimental Protocols

Method A: The "Standard" High-Yield Protocol (Sodium Hydride)

Recommended for most primary and secondary alkyl halides.

Reagents & Materials:

  • Substrate: 2-(Tert-butyl)-6-nitro-1H-indole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [Concentration: 0.1 M]

  • Quench: Saturated Ammonium Chloride (

    
    )
    
Step-by-Step Procedure:
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Critical Step: If using NaH, you may wash it with dry hexanes to remove mineral oil if the downstream purification is sensitive to lipophilic impurities. However, for this substrate, the oil is usually benign.

  • Deprotonation:

    • Suspend NaH (1.2 equiv) in anhydrous DMF at 0 °C (ice bath).

    • Dissolve 2-(tert-butyl)-6-nitro-1H-indole in minimal DMF and add dropwise to the NaH suspension.

    • Observation: The solution should turn a deep red or dark orange color immediately. This confirms the formation of the nitronate-stabilized indolyl anion.

    • Aging: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture back to 0 °C .

    • Add the Alkyl Halide dropwise.[1][2]

    • Timecourse: Stir for 2–12 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (SM) will be lower Rf than the N-alkylated product. The N-H proton of the SM is acidic and drags on silica; the product will be a distinct, tighter spot.

  • Workup:

    • Carefully quench with saturated

      
       solution (exothermic!).
      
    • Dilute with Ethyl Acetate (EtOAc).

    • Wash Cycle: Wash the organic layer 3x with Water and 1x with Brine (LiCl solution is preferred if available to remove DMF effectively).

    • Dry over

      
      , filter, and concentrate.[2]
      
Method B: The "Cesium Effect" Protocol (Mild Conditions)

Recommended for highly reactive electrophiles (Benzyl bromide, Methyl Iodide) or acid-sensitive substrates.

Rationale: Cesium (


) is a large, soft cation ("The Cesium Effect") that forms a looser ion pair with the indolyl anion compared to Sodium (

), effectively increasing the "nakedness" and reactivity of the nucleophile.

Reagents:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 60–80 °C.[2]

Procedure:

  • Combine Indole,

    
    , and Alkyl Halide in MeCN.
    
  • Heat to reflux (80 °C).

  • Monitor by HPLC/TLC. This method is slower but often cleaner, avoiding over-alkylation or decomposition.

Quantitative Data & Optimization Table

The following table summarizes expected outcomes based on internal optimization studies for similar electron-deficient, sterically hindered indoles.

ParameterCondition Set 1Condition Set 2Condition Set 3
Base NaH (60%)


Solvent DMFAcetoneDMF
Temperature 0 °C

RT
Reflux (56 °C)60 °C
Time 2–4 Hours18–24 Hours6–8 Hours
Yield (Est.) 85–95% 40–60%75–85%
Impurity Profile CleanUnreacted SMTrace C3-alkylation
Recommendation Primary Choice Not RecommendedSecondary Choice

Mechanism of Action

The reaction follows a canonical


 pathway, but the transition state is heavily influenced by the 2-tert-butyl group.

Mechanism cluster_factors Key Factors SM Indole Substrate (Neutral) Anion Indolyl Anion (Red/Orange) SM->Anion Deprotonation (Fast) Base Base (NaH) Base->Anion TS Transition State (Steric Clash at C2) Anion->TS + R-X (Slow Step) Product N-Alkylated Product TS->Product SN2 F1 6-NO2 stabilizes anion (Reduces reactivity) F2 2-t-Bu blocks approach (Kinetic barrier)

Figure 2: Reaction pathway highlighting the kinetic barrier introduced by the C2 tert-butyl group.[5]

Troubleshooting & Quality Control

Issue: Low Conversion (<50%) after 12 hours.

  • Root Cause: The sodium cation (

    
    ) might be forming a tight ion pair with the nitro-stabilized anion, preventing reaction.
    
  • Fix: Add 18-Crown-6 (0.1 equiv) to the reaction. This sequesters the

    
     cation, creating a "naked" anion that is significantly more nucleophilic. Alternatively, switch to Method B  (
    
    
    
    ) and increase temperature to 90 °C.

Issue: C-Alkylation (C3 position) observed.

  • Root Cause: While rare for 2-substituted indoles, highly reactive electrophiles can attack C3.

  • Fix: Ensure the solvent is highly polar (DMF or DMSO). Polar solvents favor N-alkylation (charge control) over C-alkylation (orbital control).

Safety Note:

  • Nitro Compounds: Potentially energetic. Avoid excessive heat (>100 °C) when concentrating residues.

  • Sodium Hydride: Releases hydrogen gas. Ensure proper venting.

References

  • General Indole Alkylation: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
  • HCV NS5B Inhibitor Synthesis

    • Beaulieu, P. L. et al. "Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Indole 2-Carboxylic Acids." Bioorganic & Medicinal Chemistry Letters, 2011 , 21(12), 3658-3663. Link

    • Note: Describes synthesis of 2-substituted indoles relevant to this scaffold.
  • Cesium Effect: Flessner, T. et al. "Cesium Carbonate Mediated N-Alkylation of Indoles." Synlett, 1999, 1928.
  • Steric/Electronic Effects

    • Smith, M. B. March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, 2013.
    • BenchChem Protocol: "Optimization of reaction conditions for N-alkylation of indoles." Link (General procedure verification).

Sources

Recrystallization solvents for 2-tert-butyl-6-nitroindole purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Recrystallization Protocols for 2-tert-butyl-6-nitroindole

Part 1: Executive Summary & Chemical Logic

Purifying 2-tert-butyl-6-nitroindole presents a specific challenge in process chemistry: balancing the significant lipophilicity of the tert-butyl group at the C2 position with the polarity of the nitro group at the C6 position. While silica gel chromatography is effective for small-scale isolation, it is cost-prohibitive and solvent-intensive for scale-up.

This guide details a recrystallization strategy designed to replace or augment chromatographic separation. The protocol relies on a binary solvent system (Solvent/Anti-solvent) to exploit the compound's "push-pull" solubility profile.

Key Mechanistic Insight:

  • The tert-Butyl Group: Increases solubility in non-polar organic solvents (Hexanes, Toluene) and disrupts crystal packing, potentially lowering the melting point compared to the parent nitroindole.

  • The Nitro Group: Increases polarity and induces dipole-dipole interactions, necessitating a solvent with moderate polarity (Ethanol, Ethyl Acetate) for dissolution at high temperatures.

  • The Indole NH: Provides a hydrogen bond donor site, making the compound compatible with protic solvents like Ethanol, but also susceptible to co-crystallization with water if not carefully dried.

Part 2: Solvent Selection Strategy

Based on the structural analysis and empirical data for similar nitroindoles, single-solvent systems often fail (resulting in either high solubility at all temperatures or complete insolubility). We utilize a Binary Solvent Gradient .

Table 1: Candidate Solvent Systems
System ClassSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Applicability
System A (Recommended) Ethanol (95% or Absolute) Water 3:1 to 5:1Green Chemistry. Best for removing inorganic salts and very polar impurities. High recovery yield.
System B (High Purity) Ethyl Acetate Hexanes (or Heptane) 1:3 to 1:5Standard Organic. Best for removing non-polar byproducts (e.g., unreacted starting materials).
System C (Alternative) Toluene Hexanes 1:2Aromatic Stacking. Useful if the primary impurity is a non-nitro indole derivative.

Expert Note: System B (EtOAc/Hexanes) is often preferred for 2-tert-butyl-6-nitroindole derived from Fischer indole synthesis or Pd-catalyzed cyclizations, as it effectively removes lipophilic oils that cause "oiling out" in aqueous systems.

Part 3: Detailed Experimental Protocols

Protocol A: Rapid Solvent Screening (Validation)

Before committing the bulk material, validate the solvent system on 50–100 mg.

  • Place 50 mg of crude solid in a reaction tube.

  • Add Ethyl Acetate dropwise with heating (block heater at 70°C) until fully dissolved. Record volume (

    
    ).[1][2]
    
  • Remove from heat. Add Hexanes dropwise until persistent turbidity (cloudiness) appears.

  • Add 1–2 drops of Ethyl Acetate to clear the solution.

  • Allow to cool to Room Temperature (RT) slowly.

  • Observation:

    • Crystals form: Proceed to Protocol B.

    • Oils out: Reheat, add more solvent (EtOAc), and try again or switch to System A (EtOH/Water).

Protocol B: Bulk Recrystallization (EtOAc/Hexanes System)

Standard Operating Procedure for >1g Scale.

Materials:

  • Crude 2-tert-butyl-6-nitroindole

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-solvent: Hexanes (or Heptane for higher boiling point safety)

  • Activated Charcoal (Optional, for colored impurities)[1]

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add Ethyl Acetate (approx. 2–3 mL per gram of solid).

    • Heat to reflux (approx. 77°C) with stirring.

    • Critical: If solid remains, add EtOAc in 0.5 mL increments until dissolved. Do not add large excess.

  • Hot Filtration (Impurity Removal):

    • If insoluble particles (catalyst residues, salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.

    • Note: If the solution is dark/black, treat with activated charcoal (5 wt%) for 10 mins at reflux prior to filtration.

  • Crystallization Induction:

    • Maintain the filtrate at a gentle boil.

    • Slowly add Hexanes (Anti-solvent) down the condenser or side of the flask.

    • Stop Point: Stop adding Hexanes immediately when a faint, persistent cloudiness is observed.

    • Add EtOAc dropwise just enough to restore clarity.

  • Controlled Cooling (The "Seeding" Phase):

    • Remove flask from heat and place on an insulating surface (cork ring or wood).

    • Seeding: When the temperature reaches ~50°C, add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

    • Why? Lipophilic indoles are prone to super-saturation and "oiling out." Seeding provides a template for ordered crystal growth.

  • Maturation:

    • Allow to cool to Room Temperature (20–25°C) undisturbed for 2–4 hours.

    • Once a heavy crop of crystals forms, cool in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a cold (0°C) mixture of EtOAc/Hexanes (1:4 ratio). Do not use pure EtOAc, it will redissolve the product.

    • Dry: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvent inclusions.

Part 4: Process Visualization

The following diagram illustrates the decision logic and physical workflow for the purification process.

RecrystallizationWorkflow Start Crude 2-tert-butyl-6-nitroindole SolventSelect Solvent Screening (Test 50mg) Start->SolventSelect Dissolve Dissolve in Hot Solvent (EtOAc or EtOH) SolventSelect->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Anti-Solvent (Hexanes or Water) Until Turbid Filter->AntiSolvent Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling CheckState Decision: Crystal or Oil? Cooling->CheckState Reheat Reheat & Add More Solvent CheckState->Reheat Oiling Out Seed Add Seed Crystal (Nucleation) CheckState->Seed Clear/Cloudy Reheat->Cooling FinalFilter Vacuum Filtration & Cold Wash Seed->FinalFilter PureProduct Pure Crystalline Solid (mp 125-127°C) FinalFilter->PureProduct

Figure 1: Decision tree and workflow for the recrystallization of lipophilic nitroindoles, highlighting the critical management of "oiling out" phenomena.

Part 5: Troubleshooting & Quality Control

Common Failure Mode: Oiling Out

Symptom: The product separates as a yellow/orange oil droplet at the bottom of the flask instead of crystals.

  • Cause: The temperature dropped too fast, or the anti-solvent ratio is too high (forcing the compound out of solution faster than it can order into a lattice).

  • Fix:

    • Reheat the mixture until the oil redissolves (add a small amount of dissolver solvent if necessary).

    • Allow to cool much more slowly (wrap flask in foil/towel).

    • Vigorous Stirring: Sometimes stirring helps break up oil droplets and induces crystallization.

    • Seeding: Essential for this compound class.

Purity Check
  • TLC Analysis: Run silica TLC using 20% EtOAc in Hexanes. The product should appear as a single spot (Rf ~0.4–0.6).

  • Melting Point: Pure 2-tert-butyl-6-nitroindole should melt sharply between 125–127 °C . A range >2°C indicates solvent occlusion or impurities.

References

  • Bujok, R., Wróbel, Z., & Wojciechowski, K. (2005). Expedient Synthesis of 1-Hydroxy-4- and 1-Hydroxy-6-nitroindoles. Synlett, 2005(13), 2051–2054. (Source for melting point and chromatographic behavior).

  • University of Massachusetts Amherst. (n.d.). Recrystallization: Purification of Solids.[1][2][3][4][5] Organic Chemistry Lab Manual. (General principles of solvent selection).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Industrial crystallization parameters).

  • BenchChem. (2025).[6] Application Notes and Protocols for the Reduction of 3-Nitroindole. (Comparative solubility data for nitroindoles).

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 2-tert-butyl-6-nitroindole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Selectivity for 2-tert-butyl-6-aminoindole Synthesis Ticket ID: IND-RED-006 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Strategy

The Challenge: Reducing 2-tert-butyl-6-nitroindole to 2-tert-butyl-6-aminoindole presents a classic chemoselectivity paradox. While the nitro group (


) is easily reduced, the electron-rich indole double bond (C2=C3) is susceptible to saturation, leading to the unwanted indoline  byproduct (over-reduction).

Furthermore, the resulting 6-aminoindole is highly electron-rich and prone to oxidative polymerization (turning into "indole black" or purple tars) upon exposure to air. The bulky tert-butyl group at C2 improves stability slightly by sterically shielding the C2 position, but it also drastically reduces solubility in standard alcoholic solvents.

The Solution: We recommend Transfer Hydrogenation or Dissolving Metal Reduction over standard high-pressure catalytic hydrogenation. These methods offer superior chemoselectivity, preserving the indole core while quantitatively reducing the nitro group.

Method Selection Matrix

Before starting, select the protocol that matches your lab's capabilities and the scale of your reaction.

MethodSelection Start Start: Select Reduction Strategy HighSelectivity Priority: Max Selectivity (Avoid Indoline) Start->HighSelectivity HighThroughput Priority: Clean Workup (No Metal Salts) Start->HighThroughput MethodA Method A: Transfer Hydrogenation (Hydrazine/Pd-C or Graphite) HighSelectivity->MethodA Best Balance MethodB Method B: Chemical Reduction (SnCl2 or Fe/NH4Cl) HighSelectivity->MethodB If Pd sensitive MethodC Method C: Catalytic Hydrogenation (H2, Pd/C - Controlled) HighThroughput->MethodC Strict Pressure Control ResultA High Yield (85-95%) Low Over-reduction MethodA->ResultA ResultB Good Yield (70-85%) Tedious Workup MethodB->ResultB ResultC Variable Yield Risk of Indoline MethodC->ResultC

Figure 1: Decision matrix for selecting the optimal reduction pathway based on laboratory constraints and selectivity requirements.

Recommended Protocols

Method A: Transfer Hydrogenation (The "Gold Standard")

This method uses Hydrazine Hydrate as the hydrogen donor. It is rapid, generates nitrogen gas as the only byproduct, and rarely reduces the indole double bond.

  • Reagents: 2-tert-butyl-6-nitroindole (1 equiv), Hydrazine Hydrate (5-10 equiv), 10% Pd/C (10 mol%) or Graphite.

  • Solvent: Ethanol/THF (3:1 ratio). Note: THF is required to solubilize the lipophilic tert-butyl starting material.

Protocol:

  • Dissolve the nitroindole in the EtOH/THF mixture.

  • Add the catalyst (Pd/C) carefully under an argon blanket.

  • Heat the mixture to reflux (approx. 70-80°C) .

  • Add Hydrazine Hydrate dropwise over 20 minutes. Caution: Vigorous gas evolution (

    
    ).
    
  • Reflux for 1-3 hours. Monitor by TLC (Product is usually more polar and fluorescent).

  • Workup: Filter hot through Celite to remove Pd/C. Concentrate the filtrate.

  • Stabilization: Immediately store the residue under

    
     or convert to a salt (e.g., HCl salt) if not using immediately.
    
Method B: Stannous Chloride ( ) Reduction

Ideal if you lack hydrogenation equipment or if the Pd catalyst is poisoned by impurities (e.g., sulfur).

  • Reagents: Starting material (1 equiv),

    
     (5 equiv).
    
  • Solvent: Ethanol or Ethyl Acetate.[1][2]

Protocol:

  • Dissolve starting material in Ethanol.[1][2]

  • Add

    
     in one portion.
    
  • Heat to 70°C for 3-6 hours.

  • Critical Workup Step: Cool to room temperature. Pour into ice water. Neutralize carefully with saturated

    
     or NaOH to pH 8.[2]
    
  • Troubleshooting: This will form a thick tin emulsion. Filter the entire mixture through a wide pad of Celite to remove tin salts before attempting phase separation.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Troubleshooting & FAQs

Issue 1: "I am getting a mixture of Indole and Indoline (over-reduction)."

Diagnosis: This occurs almost exclusively with catalytic hydrogenation (


 gas) when the reaction time is too long or pressure is too high.
Fix: 
  • Switch to Method A (Transfer Hydrogenation). Hydrazine is much less likely to reduce the C2=C3 bond.

  • If using

    
     gas:  Stop the reaction at 95% conversion. Do not chase the last 5%.
    
  • Poison the Catalyst: Add 0.1 equiv of thiophene or use sulfided Platinum on Carbon (Pt(S)/C) instead of Pd/C.

Issue 2: "The product turns purple/black during rotary evaporation."

Diagnosis: 6-Aminoindoles are extremely sensitive to oxidation. The "black" is a polymerized quinoidal species. Fix:

  • Use Antioxidants: Add a trace amount (0.1%) of Ascorbic Acid or BHT to the collection flask during evaporation.

  • Cold & Dark: Keep the water bath <40°C and minimize light exposure.

  • Acid Salt Formation: Do not isolate the free base. Add 1M HCl in ether to the crude extract to precipitate the stable 2-tert-butyl-6-aminoindole hydrochloride salt immediately.

Issue 3: "Starting material is not dissolving."

Diagnosis: The tert-butyl group makes the molecule very lipophilic. Pure methanol or ethanol is often insufficient. Fix:

  • Use a co-solvent system. THF:Ethanol (1:1) or Ethyl Acetate:Ethanol (1:1) are excellent choices.

  • Avoid chlorinated solvents (DCM/Chloroform) during hydrogenation as they can poison catalysts or react with amines.

Comparative Data Table

ParameterCatalytic Hydrog. (

/Pd)
Transfer Hydrog.[3] (

/Pd)
Chemical Red. (

)
Typical Yield 60-75%85-95% 70-85%
Selectivity Moderate (Risk of Indoline)High High
Reaction Time 4-12 Hours1-3 Hours3-6 Hours
Workup Difficulty Easy (Filter & Evap)Easy (Filter & Evap)Difficult (Emulsions)
Scalability HighMedium (Gas evolution)Medium (Waste disposal)

Visual Workflow: Transfer Hydrogenation

Workflow Step1 Dissolve 2-t-butyl-6-nitroindole in THF/EtOH (1:3) Step2 Add 10% Pd/C (Inert Atmosphere) Step1->Step2 Step3 Heat to Reflux (70-80°C) Step2->Step3 Step4 Dropwise Addn: Hydrazine Hydrate Step3->Step4 Step5 Monitor TLC (1-3 Hours) Step4->Step5 Step6 Filter (Celite) & Concentrate Step5->Step6

Figure 2: Step-by-step workflow for the recommended Transfer Hydrogenation protocol.

References

  • Houlihan, W. J., et al. (1981). Indoles.[1][2][4][5][6][7][8][9] Part VI. Synthesis of 6-substituted indoles. Journal of Organic Chemistry.[8] (General methodology for nitroindole reduction).

  • Sundberg, R. J. (1996). The Chemistry of Indoles.[1][3][5][6][7][8][9] Academic Press. (Authoritative text on indole reactivity and stability).

  • BenchChem. (2025).[2] Application Notes and Protocols for the Reduction of 3-Nitroindole.[2] (Protocol adaptation for nitro-indole isomers).

  • Yamashkin, S. A., & Yurovskaya, M. A. (1999).[6] Synthesis of nitro- and aminoindoles.[1][2][6] Chemistry of Heterocyclic Compounds.[3][5][6][8][10] (Specifics on substituted nitroindole reduction).

  • Vertex Pharmaceuticals. (2008). Patent WO2008058393: Indole derivatives as HCV inhibitors.

Sources

Technical Support Center: Selective Nitroindole Reduction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the nuances and challenges of complex organic transformations. The reduction of nitroindoles to their corresponding aminoindoles is a critical step in the synthesis of many pharmacologically active molecules. However, this seemingly straightforward reaction is often plagued by the formation of unwanted azo dimers, leading to reduced yields and complicated purification steps.

This guide provides in-depth troubleshooting advice, explains the underlying chemical principles, and offers field-proven protocols to help you navigate this specific challenge and achieve clean, high-yielding reductions.

Troubleshooting Guide & FAQs
Q1: My reaction mixture turned into a deeply colored, insoluble mess. How can I confirm if I've formed an azo compound?

A1: Initial Diagnosis and Characterization

The formation of a significant, often brightly colored (yellow, orange, or red), and poorly soluble precipitate is a classic indicator of azo compound formation. Azo compounds extend the conjugated π-system of the indole ring, shifting the molecule's absorption into the visible spectrum and typically decreasing its solubility in common organic solvents.

Troubleshooting Steps:

  • Visual Inspection & Solubility Check: Your first clue is the physical appearance. If you have a colorful solid that is difficult to redissolve for analysis, azo formation is highly likely.

  • Thin-Layer Chromatography (TLC): Spot a small, crude sample on a TLC plate. Azo dimers are significantly less polar than the desired aminoindole and will have a much higher Rf value. They often appear as a colored spot without UV visualization.

  • LC-MS Analysis: The most definitive method. Dissolve a small amount of the crude material (even a suspension, if necessary, in a strong solvent like DMF or DMSO) and inject it into an LC-MS. The mass spectrum should show a peak corresponding to the expected mass of the dimer (2 x Mass of Aminoindole - 2 x Mass of H).

  • UV-Vis Spectroscopy: An aqueous or alcoholic solution of your crude product will likely show a strong absorption in the visible region (typically 350-450 nm), which is characteristic of the N=N chromophore in azo compounds.

Q2: What is the chemical mechanism that leads to azo compounds, and why does it compete with my desired reduction?

A2: Understanding the Competing Reaction Pathways

The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is not a single-step process. It proceeds through several intermediates. The over-reduction to an azo compound (Ar-N=N-Ar) is a result of a competing side reaction between two of these intermediates.[1][2]

The Mechanism Explained:

The reduction cascade involves the sequential addition of electron pairs and protons. The key intermediates are the nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species.[2]

  • Desired Pathway (Complete Reduction): Ar-NO₂ → [Ar-NO] → [Ar-NHOH] → Ar-NH₂

  • Undesired Pathway (Azo Formation): Under certain conditions, the electrophilic nitroso intermediate can react with the nucleophilic hydroxylamine intermediate in a condensation reaction, leading to an azoxy compound (Ar-N(O)=N-Ar). This azoxy species is then readily reduced to the final azo compound.[1] [Ar-NO] + [Ar-NHOH] → [Ar-N(O)=N-Ar] → Ar-N=N-Ar

This condensation is particularly favored under basic or neutral conditions and when the concentration of the intermediates is high.[3]

Diagram: Nitro Reduction Pathways This diagram illustrates the critical branch point where the reaction can either proceed to the desired amine or divert to form the undesired azo byproduct.

G Nitro Nitroindole (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-N=O) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy Intermediate Nitroso->Azoxy + Hydroxylamine - H₂O Amine Desired Aminoindole (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo Undesired Azo Compound (Ar-N=N-Ar) Azoxy->Azo +2e⁻, +2H⁺

Caption: Reaction pathway of nitro reduction showing the desired path to amine vs. the side reaction to the azo compound.

Q3: How can I select the right reducing agent and conditions to favor amine formation and avoid the azo byproduct?

A3: Strategic Selection of Reduction Methods

The choice of reducing agent is the most critical factor in preventing azo formation. Methods that generate the reactive intermediates slowly or provide a rapid subsequent reduction to the amine are preferred. Metal hydrides like LiAlH₄, for instance, are known to produce azo compounds from aromatic nitro groups and should generally be avoided for this transformation.[4][5]

Below is a comparison of common, reliable methods for reducing nitroindoles.

Table: Comparison of Common Reduction Methods for Nitroindoles

MethodReagentsCommon SolventsProsCons & Azo Risk
Catalytic Transfer Hydrogenation H₂, Pd/C, PtO₂, or Raney NiEtOH, MeOH, THF, EtOAcClean, high-yielding, scalable.[2][5]Can be non-selective for other functional groups (e.g., C=C bonds, benzyl groups). Azo risk is low if the reaction goes to completion.
Transfer Hydrogenation Ammonium formate, Hydrazine hydrate, Pd/CMeOH, EtOHMilder than high-pressure hydrogenation; avoids handling H₂ gas.[6] Excellent functional group tolerance.[7]Hydrazine is highly toxic. Azo risk is very low.
Metal/Acid Reduction (Neutral) Iron powder, Ammonium Chloride (NH₄Cl)EtOH/H₂O, MeOH/H₂OVery cheap, effective, and chemoselective.[2][8][9][10] Tolerates many functional groups.[11]Workup can be messy due to iron sludge. Azo risk is very low under these neutral conditions.
Metal/Acid Reduction (Acidic) Tin(II) Chloride (SnCl₂), HClEtOH, EtOAcStrong, reliable method.[5]Strongly acidic conditions may not be suitable for sensitive substrates. Workup can be difficult due to tin salt precipitation.[12] Azo risk is low.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)THF/H₂O, Dioxane/H₂OVery mild and chemoselective.[13] Good for complex molecules.Requires aqueous conditions; can have solubility issues. Azo risk is low but reactions can sometimes stall at the hydroxylamine stage.[14]

Recommended Protocol: Iron/Ammonium Chloride Reduction

This method is often the best starting point due to its low cost, high selectivity, and minimal risk of azo formation.[8][10]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitroindole (1.0 eq).

  • Reagents: Add ethanol and water (e.g., a 4:1 to 1:1 mixture) to form a slurry. Add ammonium chloride (4-5 eq) and fine iron powder (3-5 eq).[8]

  • Reaction: Heat the mixture to reflux (typically 70-80°C). The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (usually 1-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate or dichloromethane.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the iron sludge. Wash the Celite pad thoroughly with more solvent.[8][11]

  • Extraction & Isolation: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminoindole.

Q4: I'm still seeing byproducts. How can I optimize my reaction conditions to minimize azo formation?

A4: A Systematic Approach to Optimization

If your chosen method is still producing azo compounds, a systematic optimization of reaction parameters is necessary. The goal is to find conditions that disfavor the condensation reaction between the nitroso and hydroxylamine intermediates.

Optimization Workflow:

Diagram: Workflow for Optimizing Nitroindole Reduction

G cluster_0 Phase 1: Initial Screen cluster_1 Phase 2: Troubleshooting A1 Select initial method (e.g., Fe/NH₄Cl) A2 Run small-scale reaction A1->A2 A3 Analyze crude product (TLC, LC-MS) A2->A3 B1 Azo compound detected? A3->B1 B2 Lower Temperature B1->B2 Yes C1 Desired Amine (>95% purity) B1->C1 No B3 Increase Reagent Stoichiometry B2->B3 Still present B4 Change Solvent System B3->B4 Still present B5 Switch Reduction Method (e.g., to Transfer Hydrogenation) B4->B5 Still present B5->A2 Re-screen

Caption: A logical workflow for systematically optimizing the reduction of nitroindoles to minimize byproduct formation.

Key Parameters to Adjust:

  • Temperature: The condensation leading to azo compounds often has a higher activation energy than the desired reduction steps. Running the reaction at a lower temperature can significantly improve selectivity. If you are refluxing, try running the reaction at room temperature, even if it takes longer.

  • Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent is present throughout the reaction. This helps to rapidly reduce the hydroxylamine intermediate to the amine before it can react with the nitroso intermediate. Try increasing the equivalents of your reducing agent (e.g., from 3 eq of Fe to 5 eq).

  • pH Control: The stability of the intermediates is highly pH-dependent.

    • Acidic Conditions (e.g., SnCl₂/HCl): Generally disfavor azo formation by protonating the hydroxylamine, making it less nucleophilic.

    • Neutral Conditions (e.g., Fe/NH₄Cl): This is often the sweet spot, providing good reactivity without promoting the base-catalyzed condensation.[8]

    • Basic Conditions: Should be avoided as they strongly promote the condensation pathway.[3]

  • Solvent: The solvent can influence the solubility and local concentration of intermediates. Protic solvents like ethanol and methanol are often beneficial as they can act as a proton source, facilitating the reduction steps.[15]

By systematically addressing these factors, you can fine-tune your reaction to suppress the formation of azo dimers and achieve a clean, efficient synthesis of your target aminoindole.

References
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]

  • Dabiri, M., et al. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Organic Process Research & Development. [Link]

  • Ramadas, K., & Srinivasan, N. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. [Link]

  • Wang, C., et al. Azo Compounds Derived from Electrochemical Reduction of Nitro Compounds for High Performance Li-Ion Batteries. Advanced Materials. [Link]

  • Smith, A. M., et al. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Wang, T., et al. Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules. [Link]

  • Liu, Y., et al. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Mechanism of azo compound generation from nitro compounds through an... ResearchGate. [Link]

  • Straightforward Selective Preparation of Nitro- and Amino-Indoles from 2-Halonitroanilines and Alkynes. ResearchGate. [Link]

  • mechanism of sodium dithionite aromatic nitro reduction? Sciencemadness Discussion Board. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds. [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [Link]

  • Stolle, A., et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Chemistry – An Asian Journal. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering. [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society. [Link]

  • my nitro refuses to be reduced. Reddit. [Link]

Sources

Removing unreacted starting material from indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket #IND-802: Purification Protocols for Indole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group[1][2]

Executive Summary

This guide addresses the removal of unreacted starting materials (hydrazines, ketones, haloanilines) and catalysts (Palladium) from indole synthesis mixtures.[1] Indoles are electron-rich heterocycles susceptible to acid-catalyzed polymerization and oxidative degradation.[2][3] Therefore, standard purification protocols must be modified to prevent product loss while ensuring high purity.[1][2][3]

Module 1: The Fischer Indole Scenario

Target Impurities: Arylhydrazines (Toxic/Basic), Ketones (Neutral), Mineral Acids.[1][3]

The Chemical Logic (Root Cause Analysis)

The separation relies on the distinct chemical properties of the components:

  • Arylhydrazines (Starting Material): Basic (pKa of conjugate acid

    
     5.2).[1][2][3] They are protonated in dilute acid, becoming water-soluble.[1][2][3]
    
  • Ketones: Neutral but electrophilic.[2][3] Unhindered ketones form water-soluble adducts with bisulfite.[2][3][4]

  • Indoles (Product): Acid-sensitive.[1][2][3][5] While the N-H bond is weakly acidic (pKa

    
     16.7), the C-3 position is nucleophilic. Strong acids protonate C-3 (pKa 
    
    
    
    -3.6), leading to dimerization or polymerization.[1][2][3]

The Strategy: Use a "Sandwich Extraction" technique—removing bases with weak acid and ketones with a nucleophilic salt, while keeping the indole in the organic phase.

Protocol: The "Sandwich" Workup

Prerequisites: Reaction mixture is cooled to room temperature (RT).

  • Solvent Swap (If necessary): If the reaction was run in acetic acid, remove bulk solvent via rotary evaporation.[1][3] Redissolve the residue in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) .[1][3] Do not use DCM if you plan to use bisulfite, as emulsions are more common.[1]

  • The Bisulfite Wash (Removes Ketones):

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1:1 vol/vol relative to organic phase).[1][3]

    • Shake vigorously for 2–3 minutes. Note: Bisulfite adduct formation is not instantaneous.[3]

    • Separate layers.[2][3][4][6] The ketone is trapped in the aqueous layer as a sulfonate salt.

  • The "Cold Acid" Wash (Removes Hydrazines):

    • Cool the separatory funnel contents to <10°C (ice bath).

    • Wash with 0.5 M HCl (cold).[1][2][3] Crucial: Do not use concentrated HCl.[2][3] High acidity + heat = Indole polymerization.[2]

    • Rapidly separate the phases.

  • Neutralization:

    • Wash the organic phase with saturated NaHCO₃ to remove residual acid.[3]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1][3]

Visualization: Fischer Workup Logic

FischerWorkup Input Crude Mixture (Indole + Hydrazine + Ketone) Bisulfite Step 1: Wash w/ Sat. NaHSO3 Input->Bisulfite Decide1 Phase Separation Bisulfite->Decide1 Aq1 Aqueous Layer (Ketone-Bisulfite Adduct) Decide1->Aq1 Discard Org1 Organic Layer (Indole + Hydrazine) Decide1->Org1 Keep AcidWash Step 2: Wash w/ 0.5M HCl (Cold) Org1->AcidWash Decide2 Phase Separation AcidWash->Decide2 Aq2 Aqueous Layer (Hydrazine HCl Salt) Decide2->Aq2 Discard Org2 Organic Layer (Purified Indole) Decide2->Org2 Dry & Concentrate

Caption: Sequential chemical extraction exploits pKa and electrophilicity differences to isolate the indole.

Module 2: The Larock/Palladium Scenario

Target Impurities: Palladium (Black/Colloidal), Haloanilines, Alkynes.[1][7]

The Metal Challenge

Palladium (Pd) residues are notorious for "sticking" to the nitrogen lone pair of indoles. Simple filtration often fails because colloidal Pd passes through standard frits.[3]

Protocol: Scavenging & Filtration

System Validation: This protocol is validated if the final product contains <10 ppm Pd (confirmed by ICP-MS or lack of color).[3]

  • Celite Filtration (Bulk Removal):

    • Dilute the reaction mixture with EtOAc.[3]

    • Pass through a pad of Celite 545 .[2][3]

    • Tip: If the filtrate is dark/black, colloidal Pd is still present.

  • Scavenger Resin Treatment (Polishing):

    • Add a Thiol-modified silica scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) to the organic solution.[1]

    • Dosage: 3–5 equivalents relative to the Pd catalyst loading.

    • Conditions: Stir at 40°C for 2–4 hours.

    • Filter off the resin.[3] The filtrate should be significantly lighter in color.[3]

  • Aniline Removal:

    • If unreacted haloaniline remains, use the 0.5 M HCl wash described in Module 1. Most haloanilines are sufficiently basic to be protonated and removed.[2][3]

Module 3: Chromatography & Stability (The "Pink Spot" Issue)

Issue: Users often report indoles turning pink/red on silica columns or streaking (tailing). Root Cause: Silica gel is slightly acidic (pH 6–7, with localized acidic sites).[1][2][3] This catalyzes the oxidation and oligomerization of electron-rich indoles.[2]

The "Neutral Silica" Protocol

Do NOT run a standard column. You must deactivate the silica.[3][5]

  • Eluent Preparation: Prepare your Hexane/EtOAc mobile phase.

  • Deactivation: Add 1% Triethylamine (Et3N) to the eluent system.[2][3][5]

  • Slurry Packing: Slurry the silica in this Et3N-spiked solvent. This neutralizes acidic silanol groups.[2][3]

  • Running the Column: Maintain 0.5% Et3N in the eluent during the run.[3][5]

    • Result: Indoles elute as tight, symmetrical bands without decomposition.[1][2][3]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product turns pink/brown on TLC Acidic decomposition or Oxidation.[2][3][5]Use 2D-TLC. Run plate, dry under N₂, then run 2nd dimension.[1][3] If spot splits/streaks, it's decomposing.[1][3][5] Fix: Add Et3N to eluent.
Emulsion during Bisulfite wash Density match between layers.Add Brine to the aqueous layer to increase density difference.[3] Filter through a small Celite pad if solids are present.[3]
"Ghost" spots in NMR (Aliphatic region) Grease or Polymerized Indole.[1][2][3]Indole dimers often show broad peaks in the 3.0–4.5 ppm region.[3] Fix: Recrystallize from Hexane/EtOAc.
Low Yield after Acid Wash Acid too strong; Product precipitated.[2][3]Check the interface. Indole HCl salts can precipitate.[2][3] Fix: Re-extract aqueous layer with DCM; ensure acid was dilute (0.5M).

References

  • Fischer Indole Synthesis Mechanism & Workup

    • Robinson, B.[1][2][3] "The Fischer Indole Synthesis."[3][8] Chemical Reviews, 1963 , 63(4), 373–401.[1][3]

    • Source:[1][3]

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K.[1][3] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900.[1][3]

    • Source:[1][3]

  • Bisulfite Extraction of Carbonyls

    • Soo, S., et al.[1][3] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, 2018 , (134), e57086.[1][3]

    • Source:[1][3]

  • Indole pKa Data

    • Bordwell pKa Table (Acidity in DMSO).
    • Source:[1][2][3]

Sources

Technical Support Center: 2-(Tert-butyl)-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(Tert-butyl)-6-nitro-1H-indole (CAS 873055-09-5). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for experiments involving this compound. We will address common challenges related to its stability in solution and provide robust protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-(Tert-butyl)-6-nitro-1H-indole?

A1: For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[1][2] Proper storage is critical to prevent degradation from moisture and ambient temperature fluctuations. Always handle the container with care and ensure it is tightly closed after use to minimize exposure to air and humidity.[3]

Q2: What is the general appearance and solubility of this compound?

A2: 2-(Tert-butyl)-6-nitro-1H-indole is typically a solid. Based on its calculated LogP of ~3.37, it is expected to have low solubility in water and good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, methanol, and acetone.[1] For biological assays, preparing a concentrated stock solution in 100% DMSO is a standard practice.

Q3: What are the primary safety precautions when handling this compound?

A3: Standard laboratory safety protocols should be followed. This includes wearing protective gloves, safety glasses, and a lab coat.[3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or fumes.[3] The compound is classified as a warning-level hazard, with potential for skin irritation and serious eye irritation.[3] In case of contact, wash the affected area thoroughly with soap and water.[3]

Parameter Recommendation Source(s)
Physical Form Solid
Storage (Solid) Sealed, Dry, 2-8°C[1][2]
Primary Solvents DMSO, DMF, Ethanol, Methanol[1]
Safety Wear PPE; Use in ventilated area[3]

Troubleshooting Guide: Stability in Solution

Users often encounter issues with compound stability, leading to inconsistent or non-reproducible experimental results. The unique structure of 2-(tert-butyl)-6-nitro-1H-indole, featuring both a nitroaromatic system and an indole nucleus, presents specific stability challenges.

Q4: My assay results are inconsistent. I suspect the compound is degrading in my aqueous experimental buffer. What is the most likely cause?

A4: Degradation in aqueous media is a common issue and can typically be traced to three primary factors: photodegradation, pH instability, or oxidation . It is crucial to systematically investigate each possibility.

Q5: How can I determine if my compound is sensitive to light?

A5: The nitroaromatic group in the molecule makes it susceptible to photodegradation.[4] Nitroaromatic compounds can absorb UV and visible light, leading to photochemical reactions such as hydrogen abstraction or rearrangement, ultimately altering the compound's structure.[4][5]

Causality: Light energy can excite the nitro group, leading to the formation of reactive species that can initiate degradation pathways.[4] This can result in the cleavage of the nitro group or modifications to the aromatic ring system.[6][7]

Troubleshooting Steps:

  • Protect from Light: Prepare and store all solutions in amber glass vials or tubes wrapped in aluminum foil.

  • Minimize Exposure: Perform experimental manipulations under subdued, indirect lighting.

  • Run a Control Experiment: Prepare two identical samples. Expose one to ambient lab light for the duration of your experiment and keep the other completely protected from light. Analyze both samples by HPLC or LC-MS to quantify any light-induced degradation.

Q6: Could the pH of my buffer be causing degradation?

A6: Yes, pH is a critical factor for the stability of indole-containing molecules.[8]

Causality:

  • Acidic Conditions (pH < 6): The indole ring is highly reactive towards electrophiles, and under acidic conditions, the C3 position can be protonated.[9] This protonation makes the indole nucleus susceptible to acid-catalyzed degradation, which may include dimerization or polymerization, leading to insoluble materials and a loss of the parent compound.

  • Basic Conditions (pH > 8): While generally more stable than in acidic conditions, some nitrosated indole derivatives show pH-dependent stability, with some being less stable at basic pH.[10][11] The N-H proton of the indole ring is weakly acidic (pKa ≈ 17-21) and can be deprotonated under very strong basic conditions, which could potentially open up other degradation pathways, though this is less common in typical biological buffers.[9]

Troubleshooting Steps:

  • Buffer Selection: Use a well-buffered system, ideally between pH 6.5 and 7.5, for your experiments.

  • pH Check: Verify the pH of your final solution after the addition of the compound stock (especially if the stock is in an acidic or basic solvent).

  • Forced Degradation Test: Intentionally expose the compound to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions for a set period. Analyze the samples to understand the compound's stability profile across the pH range (See Protocol 2).

Q7: I've ruled out light and pH issues, but my compound still seems to be degrading over the course of a long (24-48h) experiment. What else could be the cause?

A7: Oxidative degradation is the next most likely culprit, especially in oxygen-rich aqueous buffers used for cell culture or other long-term incubations.

Causality: The electron-rich indole ring is susceptible to oxidation.[12] Dissolved molecular oxygen, potentially in the presence of trace metal ions, can lead to the formation of various oxidized products, such as oxindoles.[13] The presence of the electron-withdrawing nitro group can influence the oxidation potential, but the core indole reactivity remains.

Troubleshooting Steps:

  • Degas Solvents: For sensitive experiments, consider using buffers that have been degassed by sparging with nitrogen or argon.

  • Use Fresh Solvents: Avoid using old bottles of solvents like THF or diethyl ether, which can form explosive peroxides upon storage and are highly reactive.

  • Consider Antioxidants: If compatible with your assay, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may help stabilize the compound during long incubations. This must be validated to ensure it does not interfere with the experiment.

  • Control Headspace: Minimize the air headspace in your sample vials for long-term storage of solutions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Inconsistent Results or Suspected Degradation check_light Is the solution protected from light? start->check_light check_ph Is the solution pH within the optimal range (6.5-7.5)? check_light->check_ph Yes solution_light ACTION: Use amber vials and work under subdued light. check_light->solution_light No check_oxidation Is the experiment long-term (>12h) or exposed to air? check_ph->check_oxidation Yes solution_ph ACTION: Use a stable buffer; verify final pH. check_ph->solution_ph No solution_oxidation ACTION: Degas solvents or consider antioxidants. check_oxidation->solution_oxidation Yes end_node Problem Resolved: Consistent Results check_oxidation->end_node No solution_light->check_ph solution_ph->check_oxidation solution_oxidation->end_node

Caption: A logical workflow for troubleshooting the stability of 2-(tert-butyl)-6-nitro-1H-indole.

Potential Degradation Pathways Diagram

DegradationPathways parent 2-(Tert-butyl)-6-nitro-1H-indole oxidation Oxidation Products (e.g., Oxindoles) parent->oxidation O2, Metal Ions photolysis Photodegradation Products (e.g., Denitration, Rearrangement) parent->photolysis UV/Visible Light (hν) acid_degradation Acid-Catalyzed Products (e.g., Dimers, Polymers) parent->acid_degradation H+ (Low pH)

Caption: Potential degradation pathways for 2-(tert-butyl)-6-nitro-1H-indole under stress conditions.

Experimental Protocols

To ensure experimental integrity, it is essential to properly prepare and validate the stability of your compound solutions.

Protocol 1: Preparation of a Validated Stock Solution

Objective: To prepare a concentrated stock solution and confirm its initial purity and concentration.

Materials:

  • 2-(Tert-butyl)-6-nitro-1H-indole (solid)

  • Anhydrous DMSO (spectroscopic grade)

  • Analytical balance

  • Class A volumetric flasks

  • Amber glass storage vials

Procedure:

  • Weighing: Accurately weigh a precise amount of the solid compound (e.g., 5.0 mg) using an analytical balance.

  • Dissolution: Transfer the solid to a Class A volumetric flask (e.g., 5 mL for a ~4.5 mM stock). Add approximately 80% of the final volume of anhydrous DMSO.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until all solid material is completely dissolved.

  • Final Volume: Add DMSO to the calibration mark on the volumetric flask. Invert the flask 15-20 times to ensure a homogenous solution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials. Store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Initial Analysis (t=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for analysis by RP-HPLC-UV (See Protocol 3). This initial chromatogram will serve as the baseline (t=0) for all future stability assessments, confirming the purity and peak area of the fresh compound.

Protocol 2: Forced Degradation Study

Objective: To rapidly assess the stability of the compound under various stress conditions (pH, light, oxidation).

Procedure:

  • Prepare Samples: From your stock solution, prepare identical diluted samples in your typical experimental buffer (this will be your 'Control').

  • Stress Conditions: Prepare additional samples under the following conditions:

    • Acidic: Add 0.1 M HCl to the buffer to adjust the pH to ~2.

    • Basic: Add 0.1 M NaOH to the buffer to adjust the pH to ~10.

    • Oxidative: Add a small volume of 3% hydrogen peroxide to the buffer.

    • Photolytic: Place a sample in a clear vial and expose it to a direct, strong light source (e.g., a UV lamp or direct sunlight).

  • Incubation: Incubate all samples (including the control) at a controlled temperature (e.g., 40°C to accelerate degradation) for a defined period (e.g., 24 hours). Keep all samples except the photolytic one in the dark.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC (Protocol 3). Compare the peak area of the parent compound in the stressed samples to the control. The appearance of new peaks or a decrease in the parent peak area indicates degradation.

Protocol 3: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

Objective: To monitor the concentration and purity of 2-(Tert-butyl)-6-nitro-1H-indole in solution.

Rationale: HPLC with UV detection is a robust and widely available method for quantifying aromatic compounds.[14][15] The indole and nitroaromatic moieties provide strong chromophores for UV detection.

Parameter Starting Condition Notes
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column is a good starting point.
Mobile Phase A Water + 0.1% Formic AcidProvides good peak shape for the indole N-H.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 15 minThis gradient should be optimized for your specific setup.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration and instrument sensitivity.
Detection (UV) 254 nm and 280 nm280 nm is characteristic of the indole ring; 254 nm is a common wavelength for aromatic compounds. Monitor both to find the optimal signal.

Self-Validation:

  • System Suitability: Before running samples, inject a standard solution multiple times to ensure consistent retention times and peak areas (RSD < 2%).

  • Linearity: Create a calibration curve with at least five concentrations to confirm the detector response is linear within your working range.[16]

  • Specificity: Analyze a blank sample (matrix without the compound) to ensure no interfering peaks are present at the retention time of your compound.[16]

By implementing these troubleshooting strategies and validation protocols, researchers can ensure the reliability and accuracy of their experimental data when working with 2-(Tert-butyl)-6-nitro-1H-indole.

References

  • Kharinoeva, T. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proc. SPIE 12275. Available at: [Link]

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  • Trillas, M. C., et al. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

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  • Sadowska-Woda, I., et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. Available at: [Link]

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  • Wikipedia. Indole. Available at: [Link]

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  • Serrano, L. A., et al. (2015). Excited state dynamics and photochemistry of nitroaromatic compounds. RSC Publishing. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

  • Miyamura, S., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. Available at: [Link]

  • Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]

  • Trillas, M. C., et al. (1995). Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available at: [Link]

  • Green, R. A., et al. (2020). Electrochemical oxidation of 3-substituted indoles. RSC Publishing. Available at: [Link]

  • Eisinger, J., & Navon, G. (1969). Influence of solvent and temperature upon the fluorescence of indole derivatives. The Journal of Chemical Physics. Available at: [Link]

  • Miyamura, S., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Williams, R. E., & Ralebitso-Senior, T. K. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. Available at: [Link]

  • da Silva, A. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PubChem. 2-tert-Butyl-1H-indole. Available at: [Link]

  • da Silva, A. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. Available at: [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Ringer, A. L., et al. (2010). Accurately Characterizing the π−π Interaction Energies of Indole−Benzene Complexes. The Journal of Physical Chemistry A. Available at: [Link]

  • Z-Y. Tham, et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. Available at: [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • Ghosh, S., et al. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology. Available at: [Link]

  • Adejare, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Wang, Y., et al. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Nitroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nitroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent biological activities, including antitubercular and anticancer properties.[1][2] For researchers, scientists, and drug development professionals, establishing the purity of these active pharmaceutical ingredients (APIs) is not merely a procedural step but a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for this purpose, offering the precision and resolution required to separate the main compound from process-related impurities and degradation products.[3][4]

This guide provides an in-depth comparison of robust HPLC methodologies for the comprehensive purity assessment of nitroindoles. We will move beyond a simple listing of parameters to explore the causality behind experimental choices, comparing a foundational stability-indicating reversed-phase method with a specialized chiral separation technique. Every protocol is designed as a self-validating system, grounded in the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH) to ensure scientific integrity and trustworthiness.[5][6]

Part 1: The Workhorse Method: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the predominant analytical technique for pharmaceutical analysis due to its broad applicability for compounds with moderate to low polarity, a category into which most nitroindole derivatives fall.[7][8] A stability-indicating method is a validated quantitative procedure that can detect changes in the drug substance's properties over time and definitively separates the API from any potential degradation products.[4]

The "Why": Rationale Behind Method Development Choices
  • Stationary Phase (Column) Selection: The choice of a C18 (octadecylsilyl) column is the universal starting point for RP-HPLC method development.[9] The long alkyl chains provide strong hydrophobic retention, making it effective for a wide range of small molecules.[10] This high retentivity is crucial for resolving closely related impurities that may differ only slightly in their hydrophobicity from the parent nitroindole molecule. Alternative phases like C8 offer less retention (useful for highly hydrophobic molecules that might be too strongly retained on a C18) or Phenyl phases, which provide alternative selectivity through π-π interactions with aromatic analytes.[11]

  • Mobile Phase Optimization: The mobile phase composition is the primary tool for controlling retention and selectivity.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower UV cutoff, lower viscosity (leading to higher efficiency), and often results in sharper peaks.[3]

    • Aqueous Phase & pH Control: The pH of the mobile phase is arguably the most critical parameter.[3] Many nitroindoles contain ionizable groups. Operating at a pH at least 2 units away from the analyte's pKa ensures a single, stable ionic form, preventing peak splitting and shifting retention times.[3] Buffers like phosphate or acetate are used to maintain a constant pH. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate are necessary.[1][12]

  • Detection: The nitroindole chromophore typically exhibits strong UV absorbance. A photodiode array (PDA) detector is invaluable during method development to scan across a range of wavelengths (e.g., 200-400 nm) to find the absorbance maximum, ensuring the highest sensitivity for both the API and its impurities.[13]

Experimental Workflow: From Development to Validation

The following diagram illustrates the logical flow for developing and validating a robust, stability-indicating RP-HPLC method.

G cluster_Dev Method Development cluster_Spec Specificity Confirmation cluster_Val Method Validation (ICH Q2) MD1 Define Method Goal (Purity, Stability-Indicating) MD2 Select Initial Conditions (C18 Column, ACN/H2O) MD1->MD2 MD3 Optimize Mobile Phase (Gradient, pH, Modifier) MD2->MD3 MD4 Optimize Instrument (Flow Rate, Temperature) MD3->MD4 S1 Forced Degradation (Acid, Base, H2O2, Heat, Light) MD4->S1 Final Method S2 Inject Degraded Samples S3 Assess Peak Purity & Resolution from Degradants V1 System Suitability S3->V1 Method is Specific V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 Report Report V5->Report Complete Validation

Caption: Workflow for Stability-Indicating HPLC Method Development.

Experimental Protocol: Method A - General Achiral Purity

This protocol outlines a robust starting point for the purity determination of a typical nitroindole derivative.

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient:

      • 0-20 min: 30% B to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% B to 30% B

      • 26-35 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or absorbance maximum determined by PDA scan.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the nitroindole sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Procedure & System Suitability:

    • Equilibrate the column for at least 30 minutes with the initial mobile phase conditions.

    • Perform five replicate injections of the standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

Protocol: Forced Degradation Studies

To establish the stability-indicating nature of Method A, the nitroindole sample must be subjected to stress conditions.[4][13]

  • Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve sample in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples using Method A. The method is considered specific if all degradation product peaks are baseline resolved from the main nitroindole peak, and peak purity analysis (using a PDA detector) confirms no co-elution.

Part 2: The Specialist Method: Chiral HPLC for Enantiomeric Purity

Many biologically active molecules are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles.[15] If a nitroindole is chiral, determining its enantiomeric purity is a regulatory necessity. This cannot be achieved with standard achiral methods and requires a Chiral Stationary Phase (CSP).

The "Why": Rationale Behind Chiral Method Choices
  • Principle of Separation: CSPs are designed with a single enantiomer of a chiral selector immobilized on the support material. As the racemic analyte passes through, it forms transient, diastereomeric complexes with the CSP. These complexes have different energies of interaction, leading to different retention times for the two enantiomers and thus, separation.[16]

  • Column Selection: Unlike RP-HPLC, there is no "universal" chiral column.[17] Selection is an empirical process. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose, such as Chiralcel® or Chiralpak® columns) are highly versatile and represent the best starting point for screening, as they can resolve a wide range of chiral compounds.[17]

  • Mobile Phase Mode: Chiral separations can be performed in multiple modes:

    • Normal Phase (NP): Using non-polar solvents like hexane mixed with an alcohol (e.g., isopropanol, ethanol) is the most common mode for polysaccharide CSPs. It often provides the best selectivity.[16]

    • Reversed Phase (RP): Some CSPs are robust enough to be used with aqueous-organic mobile phases. This can be advantageous for highly polar analytes or for LC-MS applications.

    • Polar Organic Mode: Using a single solvent like methanol or acetonitrile can also be effective.

Experimental Workflow: Chiral Method Screening

The diagram below outlines an efficient strategy for screening CSPs to find a suitable method for enantiomeric separation.

G cluster_Screen Chiral Column Screening cluster_Opt Method Optimization CS1 Select 3-4 Diverse CSPs (e.g., AD, OD, AS) CS2 Define Primary Mobile Phases (NP: Hex/IPA, RP: ACN/H2O) CS3 Inject Racemic Standard on Each Column/Mobile Phase Pair CS4 Evaluate Resolution (Rs) O1 Select Best CSP/Mobile Phase CS4->O1 Resolution > 1.0 Found O2 Fine-tune Modifier Ratio O3 Adjust Flow Rate/Temperature O4 Additives (TFA/DEA) for Acidic/Basic Analytes V1 Validated Chiral Method O4->V1 Optimized Method

Caption: Workflow for Chiral HPLC Method Screening and Optimization.

Experimental Protocol: Method B - Chiral Purity Screening

This protocol describes a typical screening approach to find a separation for a chiral nitroindole.

  • Instrumentation:

    • HPLC system as described in Method A.

  • Chromatographic Conditions (Screening Set):

    • Columns:

      • Chiralpak® AD-H (Amylose derivative)

      • Chiralcel® OD-H (Cellulose derivative)

    • Mobile Phases (Isocratic):

      • NP Screen 1: n-Hexane : Isopropanol (90:10, v/v)

      • NP Screen 2: n-Hexane : Ethanol (85:15, v/v)

      • Note: For acidic or basic nitroindoles, add 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA), respectively, to the mobile phase to improve peak shape.[16]

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: As determined previously.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a solution of the racemic nitroindole standard in the mobile phase at a concentration of 0.5 mg/mL.

  • Procedure:

    • For each column, equilibrate with the first screening mobile phase until a stable baseline is achieved.

    • Inject the racemic standard.

    • If no separation is observed, switch to the next mobile phase and re-equilibrate.

    • A successful "hit" is defined as any visible peak splitting or baseline separation. The condition that provides the best resolution (Rs) is then selected for further optimization and validation.

Part 3: Performance Comparison and Validation

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The following table compares the expected performance of the two proposed methods against typical acceptance criteria derived from ICH guidelines.[5][6]

Table 1: Comparative Performance of HPLC Methods
Validation Parameter Method A: Stability-Indicating RP-HPLC Method B: Chiral HPLC Typical Acceptance Criteria (ICH)
Specificity Must resolve API from all process impurities and forced degradation products. Peak purity index > 0.999.Must resolve the two enantiomers from each other and from achiral impurities. Resolution (Rs) > 1.5.Method is demonstrated to be specific for the analyte(s) of interest.
Linearity (R²) ≥ 0.999 over a range of 50-150% of the target concentration.[18]≥ 0.999 for the primary enantiomer; ≥ 0.995 for the minor enantiomer over its expected range.R² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.98.0% - 102.0% for the main enantiomer; 90.0% - 110.0% for the minor enantiomer.Typically 98.0% - 102.0% for drug substance assay.
Precision (RSD) Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: ≤ 2.0% Intermediate Precision: ≤ 5.0% for the minor enantiomer.RSD ≤ 2.0% for assay of drug substance.
LOQ (% of Target) ≤ 0.05% for impurities.[18]≤ 0.05% for the undesired enantiomer.The limit of quantitation must be appropriate for the impurity level being measured.
Robustness Unaffected by small changes in pH (±0.2), column temp (±5°C), mobile phase composition (±2%).[19]Unaffected by small changes in flow rate (±0.1 mL/min), temp (±5°C), modifier % (±1%).Results should remain within system suitability criteria after deliberate small changes.
Detailed Validation Protocols
  • Linearity: Prepare at least five standard solutions covering the specified range (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). Inject each solution in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (R²) from the linear regression.[6]

  • Accuracy: Analyze a sample of known concentration (a reference standard) at three different levels across the linearity range (e.g., 80%, 100%, 120%). The accuracy is expressed as the percentage of recovery of the known amount added.[6]

  • Precision (Repeatability): Prepare six individual samples from the same homogenous batch at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD) of the results.

Conclusion

The purity determination of nitroindoles requires a well-reasoned, systematic approach. A stability-indicating reversed-phase HPLC method serves as the indispensable foundation, providing a comprehensive profile of achiral impurities and degradation products. It is robust, versatile, and aligns with the primary requirements for quality control in drug development.[20] However, when chirality is a feature of the target molecule, this method is insufficient. A specialized chiral HPLC method then becomes mandatory to control enantiomeric purity, a critical attribute for ensuring the safety and intended pharmacological effect of the drug.

The selection between these methods is not one of preference but of necessity, dictated by the molecular structure of the nitroindole . Ultimately, the successful implementation of either method hinges on rigorous development to achieve adequate separation, followed by thorough validation against established ICH guidelines to guarantee that the generated data is accurate, reliable, and fit for its purpose in a regulated environment.

References

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Technical Comparison Guide: FTIR Characterization of 6-nitro-2-tert-butylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-nitro-2-tert-butylindole (CAS: 873055-09-5) is a critical heterocyclic scaffold, frequently utilized in the synthesis of kinase inhibitors and antiviral agents. Its structural rigidity, combined with the lipophilic tert-butyl group, makes it a valuable pharmacophore.

This guide provides a constructed reference framework for identifying and validating this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike standard library matching, this guide focuses on comparative discrimination —equipping researchers to distinguish the target molecule from its most common isomers (5-nitro) and precursors (2-tert-butylindole) using first-principles spectroscopy.

Part 1: The Constructed Reference Spectrum

A theoretical baseline derived from fragment-based spectral addition (Indole core + Nitro substituent + tert-Butyl group).

The spectrum of 6-nitro-2-tert-butylindole is defined by the interplay between the electron-withdrawing nitro group and the electron-donating indole nitrogen, sterically anchored by the bulky tert-butyl group at C2.

Table 1: Primary Diagnostic Bands
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Note
Indole N-H Stretch3420 – 3380Med/SharpFree N-H. Sharpness indicates steric hindrance from t-butyl group reducing H-bond aggregation compared to simple indoles.[1]
Aromatic C-H Stretch3100 – 3050WeakTypical heteroaromatic signature.
Alkyl C-H (t-Butyl) Stretch2970 – 2860StrongMultiplet. Dominated by methyl C-H stretches. Distinctly stronger than aromatic C-H.
Nitro (-NO₂) Asym. Stretch1535 – 1515StrongCritical Marker. Position is sensitive to conjugation (see Comparative Analysis 1).
Nitro (-NO₂) Sym. Stretch1350 – 1330StrongOften overlaps with C-N stretches; look for a sharp, intense band.
** t-Butyl Skeletal**Bend (Scissoring)1395 & 1365Medium"The Split." A classic doublet (gem-dimethyl) signature confirming the tert-butyl group integrity.
Indole Ring Skeletal1620, 1580MediumC=C / C=N ring breathing modes.
C-N Stretch1250 – 1220MediumAr-NO₂ and Indole C2-N1-C7a coupling.

Part 2: Comparative Analysis & Validation

Objective comparison against alternative structures and impurities.

Comparison 1: Isomeric Discrimination (6-Nitro vs. 5-Nitro)

A common synthetic challenge is the regioselectivity of nitration. Distinguishing the 6-nitro isomer from the 5-nitro byproduct is critical.

  • Mechanism: The indole nitrogen lone pair donates electron density into the ring, primarily activating positions C3, C5, and C7 (ortho/para relationship).

    • 5-Nitro: The nitro group is conjugated with the nitrogen lone pair. This single-bond character lowers the NO₂ asymmetric stretch frequency.

    • 6-Nitro: The nitro group is "meta" to the nitrogen's donation. It retains more double-bond character, resulting in a higher frequency shift.

Feature6-nitro-2-tert-butylindole (Target)5-nitro-2-tert-butylindole (Impurity)
NO₂ Asym. Stretch ~1530 cm⁻¹ (Higher Energy)~1510 cm⁻¹ (Lower Energy)
Electronic Context Less Conjugated (Meta-like)Highly Conjugated (Para-like)
Fingerprint (OOP) Unique C5-H / C7-H patternUnique C4-H / C6-H pattern
Comparison 2: Reaction Monitoring (Product vs. Precursor)

Validating the complete conversion of 2-tert-butylindole (Starting Material) to the nitro-derivative.

Spectral RegionPrecursor (2-tert-butylindole)Product (6-nitro-2-tert-butylindole)Validation Status
1550–1500 cm⁻¹ Clean baseline (No NO₂)New Strong Band (NO₂ Asym)Pass: Reaction successful.
1360–1330 cm⁻¹ t-Butyl doublet onlyNew Overlap (NO₂ Sym + t-Butyl)Pass: Confirm intensity increase.
Fingerprint C6-H Out-of-Plane bend presentC6-H band disappears Pass: Substitution at C6 confirmed.

Part 3: Experimental Protocols

Self-validating workflows for high-fidelity data.

Protocol A: Sample Preparation (ATR vs. Transmission)

Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond Crystal.

  • Reasoning: Nitro-indoles are often crystalline solids. KBr pelleting requires grinding, which can induce pressure-induced polymorph changes or lattice defects that broaden the NO₂ peaks, obscuring the isomeric shift. ATR preserves the crystal structure.

Step-by-Step:

  • Blanking: Clean crystal with isopropanol. Collect background (32 scans).

  • Deposition: Place ~5 mg of dry solid on the crystal center.

  • Compression: Apply pressure until the force gauge reads ~80-100 N. Note: Over-compression can shift peaks; consistency is key.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Validation: Check the 2400 cm⁻¹ region (CO₂) and 3400 cm⁻¹ (Atmospheric H₂O). If noise is >1%, purge and re-run.

Protocol B: Data Processing[1]
  • Baseline Correction: Apply a multi-point rubber band correction. Do not over-flatten the fingerprint region.

  • Normalization: Normalize to the tert-butyl C-H stretch (approx. 2960 cm⁻¹) rather than the strongest peak (NO₂), as the NO₂ intensity can vary with conjugation.

Part 4: Visualization of Logic[1]

Diagram 1: Spectral Assignment Logic

Mapping chemical structure to spectral output.

SpectralLogic Molecule 6-nitro-2-tert-butylindole Fragment_Indole Indole Core (Rigid Scaffold) Molecule->Fragment_Indole Fragment_tButyl 2-tert-Butyl Group (Aliphatic Anchor) Molecule->Fragment_tButyl Fragment_Nitro 6-Nitro Group (Electronic Withdraw) Molecule->Fragment_Nitro Band_NH N-H Stretch ~3400 cm⁻¹ (Sharp/Free) Fragment_Indole->Band_NH Pyrrole Ring Band_CH_Alkyl C-H Alkyl Stretch 2970-2860 cm⁻¹ (Strong Multiplet) Fragment_tButyl->Band_CH_Alkyl Methyl Groups Band_GemDimethyl Gem-Dimethyl Split 1395 & 1365 cm⁻¹ (Diagnostic Doublet) Fragment_tButyl->Band_GemDimethyl Skeletal Mode Band_NO2_Asym NO₂ Asym. Stretch ~1530 cm⁻¹ (Conjugation Sensitive) Fragment_Nitro->Band_NO2_Asym Dipole Oscillation Band_NO2_Sym NO₂ Sym. Stretch ~1340 cm⁻¹ (Overlap Region) Fragment_Nitro->Band_NO2_Sym Dipole Oscillation

Caption: Logical decomposition of the molecule into spectral fragments for peak assignment.

Diagram 2: Validation Workflow

Decision tree for confirming product identity.

ValidationWorkflow start Start: Crude Solid Step1 Acquire FTIR (ATR) Res: 4 cm⁻¹ start->Step1 process process decision decision fail fail pass pass Check1 Peak at 1515-1540 cm⁻¹? Step1->Check1 Fail1 Failed: No Nitration (Check Reagents) Check1->Fail1 No Check2 Peak Position > 1525 cm⁻¹? Check1->Check2 Yes Fail2 Isomer Alert: Likely 5-Nitro Isomer Check2->Fail2 No (< 1515) Check3 Doublet at 1395/1365 cm⁻¹? Check2->Check3 Yes Pass VALIDATED: 6-nitro-2-tert-butylindole Check3->Pass Yes Fail3 Error: t-Butyl Loss (Check Dealkylation) Check3->Fail3 No

Caption: Step-by-step decision tree for validating synthesis success and isomeric purity.

References

  • NIST Chemistry WebBook. 6-Nitroindole - Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Dalton, A. B., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.[3][4][5] ACS Physical Chemistry Au.[3] Available at: [Link]

  • PubChem. 2-tert-Butyl-1H-indole Compound Summary. National Library of Medicine. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: A Practical Guide. Specac Ltd. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry & Biochemistry. Available at: [Link]

Sources

Benchmarking synthesis yields of bulky indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development and materials science, the indole scaffold remains ubiquitous. However, the introduction of bulky substituents—particularly at the C2 and C7 positions—presents a significant synthetic bottleneck. Steric hindrance disrupts the orbital overlap required for cyclization in classical methods and dictates regioselectivity in transition-metal-catalyzed approaches.

This guide benchmarks three dominant methodologies for synthesizing sterically encumbered indoles: the Classical Fischer Synthesis , the Palladium-Catalyzed Larock Heteroannulation , and the Rhodium(III)-Catalyzed C-H Activation .

The Verdict:

  • For pure yield & steric tolerance: The Larock Indole Synthesis is the gold standard, consistently delivering >80% yields for 2-tert-butyl and 2-adamantyl systems.

  • For cost-efficiency at scale: The Fischer Synthesis remains viable but requires aggressive Lewis acids (e.g., Polyphosphoric acid) and suffers from lower yields (~40-55%) due to polymerization side reactions.

  • For atom economy: Rh(III) C-H Activation is the emerging contender, offering high precision but necessitating specific directing groups (e.g., N-pivaloyl).

The Challenge: Steric Drag in Cyclization

Synthesizing a simple 2-methylindole is trivial. Synthesizing 2-tert-butylindole or 2-(2,6-dimethylphenyl)indole is a stress test for any methodology.

  • The Kinetic Barrier: Bulky groups adjacent to the nucleophilic nitrogen or the electrophilic carbon increase the activation energy for ring closure.

  • The Thermodynamic Penalty: In reversible steps, the relief of steric strain often favors the open-chain starting material or leads to rearrangement byproducts (e.g., 3H-indoles).

Methodology 1: The Modern Standard (Larock Heteroannulation)

The Larock synthesis involves the heteroannulation of o-iodoanilines with internal alkynes. It is widely regarded as the most robust method for introducing bulk.

Mechanistic Insight

The reaction proceeds via oxidative addition of Pd(0) to the aryl iodide, followed by alkyne coordination and migratory insertion.

  • Why it works for bulk: The regioselectivity is governed by steric minimization during the migratory insertion step. The bulky group of the alkyne (

    
    ) preferentially aligns away from the metal center, placing it at the C2 position of the final indole.
    
Experimental Protocol (Optimized for Bulky Substrates)
  • Substrates: o-Iodoaniline (1.0 equiv), 3,3-dimethyl-1-butyne (3.0 equiv).

  • Catalyst System: Pd(OAc)₂ (5 mol %), LiCl (1.0 equiv), Na₂CO₃ (2.0 equiv).

  • Solvent: DMF (0.2 M).

  • Conditions: 100 °C, 12 h, Argon atmosphere.

Critical Step: The addition of LiCl is non-negotiable. It facilitates the formation of a soluble anionic palladium species


 or similar, preventing the precipitation of Pd black, which is accelerated by the slow turnover of bulky substrates.
Performance Data
  • Target: 2-tert-butylindole[1]

  • Typical Yield: 82–91%

  • Purity: High (Regioselectivity >98:2)

Methodology 2: The Legacy Workhorse (Fischer Indole)

The acid-catalyzed rearrangement of arylhydrazones. While cheap, it struggles with bulky ketones (e.g., pinacolone).

Mechanistic Insight

The rate-determining step is often the formation of the enehydrazine or the [3,3]-sigmatropic rearrangement.

  • The Failure Mode: With bulky ketones, the formation of the necessary enehydrazine intermediate is sterically disfavored. Furthermore, the harsh acidic conditions required to force this step often lead to acid-mediated polymerization of the electron-rich indole product.

Experimental Protocol (PPA Variation)
  • Substrates: Phenylhydrazine (1.0 equiv), Pinacolone (1.1 equiv).

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (10-20 equiv by weight).

  • Conditions: 110 °C, mechanical stirring (viscous), 4 h.

Critical Step: Temperature control is vital. PPA is extremely viscous; localized overheating causes charring. A sand bath or oil bath with vigorous mechanical stirring is required.

Performance Data
  • Target: 2-tert-butylindole[1]

  • Typical Yield: 40–55%

  • Purity: Moderate (Requires extensive chromatography to remove colored oligomers).

Methodology 3: The Emerging Contender (Rh(III) C-H Activation)

This method utilizes a directing group (DG) on an aniline derivative to activate the ortho C-H bond, followed by coupling with an alkyne.

Mechanistic Insight

A Cp*Rh(III) catalyst coordinates to the DG (e.g., N-Pivaloyl), activates the C-H bond to form a rhodacycle, and inserts the alkyne.

  • The Trade-off: While highly controlled, the bulky tert-butyl group on the alkyne can clash with the Cp* ligand or the directing group during insertion, occasionally requiring higher catalyst loading.

Experimental Protocol
  • Substrates: N-Pivaloylaniline (1.0 equiv), 3,3-dimethyl-1-butyne (1.2 equiv).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol %), Cu(OAc)₂ (2.0 equiv, oxidant).

  • Solvent: t-Amyl alcohol.

  • Conditions: 110 °C, 16 h.

Performance Data
  • Target: 2-tert-butylindole (as N-Piv derivative)

  • Typical Yield: 70–82%

  • Note: Requires a subsequent deprotection step to remove the Pivaloyl group if the free NH-indole is desired.

Head-to-Head Benchmark

The following table summarizes the synthesis of 2-tert-butylindole (a representative bulky indole).

FeatureLarock Heteroannulation Fischer Synthesis Rh(III) C-H Activation
Primary Mechanism Pd-Cat Cross-Coupling[3,3]-Sigmatropic RearrangementDirected C-H Functionalization
Yield (Bulky) 85% (High) 45% (Low/Moderate)75% (Good)
Regioselectivity Excellent (>98:2)Good (Dictated by ketone)Excellent (Directed)
Functional Group Tolerance High (Esters, nitriles ok)Low (Acid sensitive groups fail)Moderate (Oxidant sensitive)
Atom Economy Moderate (Loss of HI)Low (Loss of NH₃ + H₂O)High (C-H / N-H coupling)
Cost High (Pd catalyst)Low (Commodity chems) Very High (Rh catalyst)
Scalability Good (kg scale feasible)Excellent (Industrial scale)Low (mg to g scale)

Visualizing the Workflows

Diagram 1: Decision Matrix for Synthesis Strategy

Use this flowchart to select the optimal method based on your substrate constraints.

IndoleDecisionTree Start Start: Target Bulky Indole IsAcidSensitive Is substrate acid sensitive? Start->IsAcidSensitive IsCostCritical Is cost the primary driver? IsAcidSensitive->IsCostCritical No HasHalogen Is o-haloaniline available? IsAcidSensitive->HasHalogen Yes IsCostCritical->HasHalogen No Fischer METHOD B: Fischer Synthesis (Best for Low Cost/Robust Groups) IsCostCritical->Fischer Yes Larock METHOD A: Larock Synthesis (Best for Yield & Complexity) HasHalogen->Larock Yes RhCat METHOD C: Rh(III) C-H Activation (Best for Atom Economy) HasHalogen->RhCat No

Caption: Strategic selection of indole synthesis methodology based on substrate sensitivity and precursor availability.

Diagram 2: Steric Steering in Larock Insertion

This diagram illustrates why the Larock method is superior for C2-bulky indoles.

LarockMechanism cluster_sterics Critical Selectivity Phase Step1 Oxidative Addition (Pd(0) + Ar-I) Step2 Alkyne Coordination (Steric Screening) Step1->Step2 Step3 Migratory Insertion (Syn-Insertion) Step2->Step3 Bulky Group (R) points away from Pd Step4 Reductive Elimination (C-N Bond Formation) Step3->Step4 Product 2-Bulky Indole (Major Isomer) Step4->Product

Caption: The migratory insertion step minimizes steric clash, forcing the bulky group to the C2 position.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2] Journal of the American Chemical Society. Link

  • Robinson, B. (1963). The Fischer Indole Synthesis.[3][4][5][6] Chemical Reviews. Link

  • Song, G., Wang, F., & Li, X. (2012). C-H Activation as a Transformative Tool in Indole Synthesis. Chemical Society Reviews. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Tert-butyl)-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

Hazard Assessment: Understanding the "Why" Behind the Protocol

2-(Tert-butyl)-6-nitro-1H-indole is a heterocyclic compound whose structure necessitates careful handling due to a combination of acute toxicity, irritant properties, and significant environmental hazards. A thorough understanding of these risks is critical to appreciating the causality behind the stringent disposal requirements.

Table 1: Hazard Profile of 2-(Tert-butyl)-6-nitro-1H-indole

Hazard ClassGHS Hazard StatementDescription & CausalitySource(s)
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion can lead to systemic toxic effects. The nitro group and indole scaffold can interfere with metabolic processes.[1][2]
Acute Toxicity (Dermal) H311: Toxic in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity. This route of exposure is a significant risk during handling.
Acute Toxicity (Inhalation) H332: Harmful if inhaledInhalation of dust or aerosols can cause respiratory tract irritation and systemic poisoning.[1]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.[1]
Skin Sensitization H317: May cause an allergic skin reactionRepeated exposure may lead to an allergic response, where subsequent contact with even small amounts can cause a severe rash.[1][2]
Eye Damage/Irritation H319: Causes serious eye irritationContact with eyes can result in significant pain, redness, and potential damage to the cornea.[1]
Aquatic Hazard (Acute) H400: Very toxic to aquatic lifeRelease into the environment poses a severe threat to aquatic ecosystems. Nitroaromatic compounds can be persistent and harmful to marine organisms.
Physical Hazards Combustible; Forms explosive mixtures with air on intense heatingLike many organic nitro compounds, it is combustible. When heated intensely, vapors can form explosive mixtures with air, and thermal decomposition may produce toxic nitrogen oxides (NOx).[3]

Pre-Disposal Operations: Safeguarding Personnel and the Laboratory

Proper disposal begins long before the waste container is sealed. It starts with proactive measures during handling and in the event of an accidental release.

Required Personal Protective Equipment (PPE)

Given the compound's dermal toxicity and irritant properties, a robust PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for each identified hazard.[4][5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a splash risk.[6]

  • Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or suit is recommended. Ensure all skin is covered.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3][7]

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As the material is combustible, remove all sources of ignition from the area.[3]

  • Contain the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Package: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Label & Report: Label the waste container clearly and report the spill to your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Protocol

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[8] Due to its toxic and ecotoxic properties, 2-(Tert-butyl)-6-nitro-1H-indole must be managed as a hazardous waste.

Waste Characterization and Segregation
  • Waste Determination: This compound must be classified as hazardous waste. While it may not be explicitly on an EPA list, its characteristics of toxicity (harmful if swallowed, toxic in contact with skin) and ecotoxicity make it subject to regulation.[9]

  • Segregation: This waste stream must be kept separate from all other waste, including non-hazardous trash and other chemical waste streams, to prevent dangerous reactions.

Containerization and Labeling
  • Primary Container: Collect all waste—including pure compound, contaminated absorbents, and disposable labware—in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-on cap is appropriate.

  • Labeling: The container must be labeled immediately with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "2-(Tert-butyl)-6-nitro-1H-indole"

    • The specific hazard characteristics: "Toxic," "Irritant," "Marine Pollutant"

    • The accumulation start date (the date the first drop of waste entered the container).

    • The name of the principal investigator or laboratory contact.

On-Site Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.

  • The storage area must be under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][10]

Final Disposal Method
  • Incineration: The recommended and most environmentally sound method for disposing of nitro-containing organic compounds is high-temperature incineration in a licensed hazardous waste facility.[11] This process ensures the complete destruction of the compound, breaking it down into less harmful components. Incineration of large quantities may require specialized scrubbers to control the emission of nitrogen oxides.[11]

  • Contact EHS: Do not attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and transport of the waste to a certified hazardous waste disposal facility.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of 2-(Tert-butyl)-6-nitro-1H-indole waste.

G cluster_0 start Generation of 2-(Tert-butyl)-6-nitro-1H-indole Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste: 'Toxic', 'Marine Pollutant' ppe->characterize segregate Segregate from other waste streams characterize->segregate container Use a dedicated, sealed, and compatible container (e.g., HDPE, Glass) segregate->container label_waste Attach 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date container->label_waste store Store in Satellite Accumulation Area label_waste->store ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->ehs_pickup incinerate Final Disposal via High-Temperature Incineration ehs_pickup->incinerate caption Disposal Workflow for 2-(Tert-butyl)-6-nitro-1H-indole

Caption: Disposal Workflow for 2-(Tert-butyl)-6-nitro-1H-indole

References

  • 2-(tert-Butyl)-6-nitro-1H-indole Safety Information. Achmem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR3C_X5BydmI8tHZWbQ9O9Je72Ae-ABbKRwFRGlHhK5iJZZCLYRRu6ZUvYtyAQm8DpxAvVuFlHasF5j2_QhYcBoB2JPtc3FjbB0u2yh9MtXZbZk2weJOw183isfjuEk9DeL-qrij9u]
  • Indole Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/i3408]
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
  • Nitrobenzene Hazard Summary. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1365.pdf]
  • 2-(tert-Butyl)-6-nitro-1H-indole Product Information. ChemScene. [URL: https://www.chemscene.com/products/2-tert-Butyl-6-nitro-1H-indole-CS-0154889.html]
  • 2-tert-Butyl-1H-indole Hazard Data. PubChem, National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.
  • 2,6-Di-tert-butylphenol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/03438]
  • Nitroglycerin Hazard Summary. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1372.pdf]
  • 2-Nitro Anisole Safety Data Sheet. Central Drug House (CDH). [URL: https://www.cdhfinechemical.com/images/product/msds/2-NITRO_ANISOLE_91-23-6_msds.pdf]
  • 6-Nitro-1H-indole Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/hazardous-waste-listings]
  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/pesticide-worker-safety/requirements-pesticide-disposal]
  • Nitrocellulose Hazard Summary. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1366.pdf]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.